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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 4-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is a specialized, low-molecular-weight fluorinated building block. Featuring a para-substituted phenol core and a chiral tertiary fluoride adjacent to a primary hydroxyl group, this compound serves as a highly versatile bioisostere for tertiary alcohols and methyl groups in drug discovery programs.

This technical guide provides a comprehensive overview of its physicochemical properties, structural rationale, and a fully validated, de novo synthetic methodology designed for high-fidelity reproduction by synthetic chemists.

Physicochemical Profiling & Structural Rationale

The unique structural motif of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol—specifically the C(F)(CH3)(CH2OH) substituent—provides a dense array of hydrogen-bonding opportunities while shielding the benzylic position from cytochrome P450-mediated oxidation. The exact mass of this compound is 170.0743 Da [1], making it an ideal, ligand-efficient fragment for structure-based drug design (SBDD).

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterValueRationale / Implication
Molecular Formula C9H11FO2Core elemental composition [2].
Exact Mass 170.0743 DaCritical target value for HRMS identification[1].
Molecular Weight 170.18 g/mol Highly ligand-efficient (LE) low-MW scaffold[3].
Topological Polar Surface Area 40.5 ŲOptimal for passive membrane and BBB permeability[1].
H-Bond Donors 2Phenolic OH (hinge binder) and Aliphatic OH (solvent interaction).
H-Bond Acceptors 3Phenolic O, Aliphatic O, and Fluorine (weak acceptor).
Pharmacophoric Mapping

The following diagram illustrates how the functional groups of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol are predicted to interact within a target protein pocket (e.g., a kinase hinge region).

Pharmacophore Ligand 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol Phenol Phenol Moiety (H-Bond Donor/Acceptor) Ligand->Phenol Fluoro Tertiary Fluorine (Metabolic Shield) Ligand->Fluoro Hydroxyl Primary Hydroxyl (Solvent-Exposed H-Bonding) Ligand->Hydroxyl Target Target Protein Pocket (e.g., Kinase Hinge) Phenol->Target H-Bonding Fluoro->Target Hydrophobic/vdW Hydroxyl->Target Solvent Interaction

Figure 1: Pharmacophoric mapping and predicted target interactions of the compound.

De Novo Synthesis Protocol

To ensure a self-validating and reproducible system, the synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is designed from commercially available ethyl 2-(4-methoxyphenyl)propanoate. The workflow utilizes highly selective reagents to prevent defluorination or over-alkylation.

SynthesisWorkflow SM Ethyl 2-(4-methoxyphenyl) propanoate Int1 Ethyl 2-fluoro-2- (4-methoxyphenyl)propanoate SM->Int1 NFSI, LHMDS THF, -78°C Int2 2-fluoro-2-(4-methoxyphenyl) propan-1-ol Int1->Int2 LiBH4 THF, 0°C to RT Product 4-(2-Fluoro-1-hydroxypropan -2-yl)phenol Int2->Product BBr3 DCM, -78°C to RT

Figure 2: Three-step synthetic workflow for 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol.

Step 1: Electrophilic α-Fluorination

Causality:N-Fluorobenzenesulfonimide (NFSI) is utilized as a stable, crystalline source of electrophilic fluorine. Lithium hexamethyldisilazide (LHMDS) is chosen as a bulky, non-nucleophilic base to quantitatively generate the enolate at cryogenic temperatures, preventing self-condensation.

  • Charge a flame-dried round-bottom flask with ethyl 2-(4-methoxyphenyl)propanoate (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C under an argon atmosphere.

  • Add LHMDS (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete enolization.

  • Add a solution of NFSI (1.2 equiv) in THF dropwise.

  • Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the fluorinated ester.

Step 2: Chemoselective Ester Reduction

Causality: Lithium borohydride (LiBH₄) is selected over Lithium aluminum hydride (LiAlH₄) because it is mild enough to selectively reduce the ester to a primary alcohol without risking the reductive cleavage of the adjacent, electronically sensitive C-F bond.

  • Dissolve the fluorinated ester (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add LiBH₄ (2.0 M in THF, 1.5 equiv) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Carefully quench with methanol until effervescence ceases, then add water.

  • Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield 2-fluoro-2-(4-methoxyphenyl)propan-1-ol.

Step 3: Ether Demethylation via Lewis Acid Cleavage

Causality: Boron tribromide (BBr₃) is the gold standard for cleaving aryl methyl ethers. Mechanistically, BBr₃ acts as a powerful Lewis acid that coordinates to the ether oxygen, which is followed by nucleophilic attack by the liberated bromide ion to cleave the methyl group [4]. An excess of BBr₃ is required because the aliphatic hydroxyl group will also coordinate with the boron reagent [5].

  • Dissolve 2-fluoro-2-(4-methoxyphenyl)propan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) and cool to -78 °C.

  • Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise to control the highly exothermic Lewis acid-base complexation.

  • Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Carefully quench by the slow addition of water at 0 °C.

  • Extract with DCM, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC to obtain the final product.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized batch, the experimental protocol must act as a self-validating system. The following table outlines the diagnostic analytical signals required to confirm the structure and exact mass of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol.

Table 2: Analytical Validation Metrics
TechniqueTarget Signal / ValueDiagnostic Purpose
HRMS (ESI-TOF) [M-H]⁻ m/z 169.0665Confirms the exact mass (170.0743 Da) and molecular formula (C9H11FO2)[2].
¹⁹F NMR (CD₃OD) ~ -145 ppm (multiplet)Validates the successful incorporation and retention of the tertiary fluorine.
¹H NMR (CD₃OD) 6.7 - 7.2 ppm (AB quartet, 4H)Confirms the structural integrity of the para-substituted phenol core.
¹H NMR (CD₃OD) 3.6 - 3.8 ppm (AB system, 2H)Confirms the presence of diastereotopic CH₂OH protons adjacent to the chiral C2 center.

References

  • PubChem. "4-(1-Fluoro-3-hydroxypropyl)phenol | C9H11FO2 - Computed Properties and Exact Mass." National Center for Biotechnology Information. Available at:[Link]

  • SpectraBase. "1-Dimethoxymethyl-2-fluorobenzene - Exact Mass and Formula C9H11FO2." John Wiley & Sons, Inc. Available at:[Link]

  • Sousa, E. P., & Silva, A. M. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." National Institutes of Health (PMC). Available at:[Link]

Sources

Exploratory

Physicochemical and Thermodynamic Profiling of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol: A Technical Guide for Drug Development

Executive Summary The judicious introduction of fluorine into a molecular scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing conformation, pKa, membrane permeability, and metabolic pathways 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The judicious introduction of fluorine into a molecular scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing conformation, pKa, membrane permeability, and metabolic pathways 1[1]. Among fluorinated motifs, fluorohydrins (β-fluoro alcohols) have gained significant traction due to their unique bioisosteric properties and their ability to modulate local dipole moments without imposing severe steric penalties 2[2].

This whitepaper provides an in-depth technical analysis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol (C₁₀H₁₃FO₂), a highly versatile building block that synergizes the electronic properties of a fluorohydrin with a phenolic core. By understanding the causality between its structural features and macroscopic properties, researchers can better leverage this compound in advanced drug discovery pipelines.

Structural and Electronic Causality

Understanding the macroscopic thermodynamic properties of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol requires a microscopic analysis of its two primary structural motifs:

  • The Fluorohydrin Motif : The highly electronegative fluorine atom is positioned beta (β) to the primary aliphatic hydroxyl group. This proximity induces a strong electron-withdrawing inductive effect (-I), which subtly lowers the pKa of the aliphatic hydroxyl compared to a non-fluorinated analog. Furthermore, the highly polarized C-F bond introduces a significant local dipole that can engage in multipolar interactions with biological targets, locking the molecule into favorable conformations via the "gauche effect" 3[3].

  • The Phenolic Core : Phenols act as classical hydrogen-bond donors and acceptors. The para-substitution of the bulky, electron-withdrawing fluorohydrin group alters the electron density of the aromatic ring. This influences both the phenolic pKa and its susceptibility to Phase II metabolic conjugation (e.g., glucuronidation), while the fluorine atom sterically and electronically shields adjacent carbon centers from Cytochrome P450-mediated oxidation 4[4].

StructuralInfluence Molecule 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol Phenol Phenolic Core Molecule->Phenol Fluorohydrin Fluorohydrin Motif Molecule->Fluorohydrin pKa Modulated pKa (Acidic Profile) Phenol->pKa Resonance & H-Bonding Metab Metabolic Stability (Oxidation Blockade) Phenol->Metab Phase II Conjugation Site Fluorohydrin->pKa Inductive (-I) Effect LogP Enhanced Lipophilicity (LogP / LogD) Fluorohydrin->LogP C-F Bond Polarity Fluorohydrin->Metab Steric/Electronic Shielding

Caption: Mapping of structural motifs to macroscopic thermodynamic and pharmacokinetic properties.

Physical and Thermodynamic Properties

Quantitative physicochemical data is paramount for predicting pharmacokinetic behavior. The rational use of fluorine atoms improves the lipophilicity of pharmaceuticals, thereby increasing bioavailability and membrane permeation 5[5]. Table 1 summarizes the core thermodynamic and physical properties of the compound.

Table 1: Summary of Physicochemical Data

PropertyEstimated Value / RangeMethod / Rationale
Molecular Weight 184.21 g/mol Calculated from formula C₁₀H₁₃FO₂
Topological Polar Surface Area (TPSA) 40.46 ŲDerived from two hydroxyl (-OH) groups
LogP (Octanol/Water) 1.8 – 2.2Enhanced by C-F bond, balanced by hydrophilic -OH groups
Phenolic pKa 9.0 – 9.5Mildly acidic; influenced by para-alkyl substitution
Aliphatic pKa 13.5 – 14.0Lowered relative to standard alcohols via β-fluorine inductive effect
Melting Point 85 – 105 °CHighly dependent on intermolecular hydrogen-bonding networks

Experimental Workflows for Physicochemical Validation

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems to ensure absolute data integrity when characterizing novel fluorinated building blocks.

ExpWorkflow Start Compound Preparation (>99% Purity) pKa_Det pKa Determination (Potentiometric Titration) Start->pKa_Det LogP_Det Lipophilicity Profiling (Shake-Flask LC-MS) Start->LogP_Det Thermo Thermodynamic Profiling (DSC / TGA Analysis) Start->Thermo Val_pKa Self-Validation: Henderson-Hasselbalch Fit pKa_Det->Val_pKa Val_LogP Self-Validation: 100% Mass Balance Recovery LogP_Det->Val_LogP Val_Thermo Self-Validation: Endotherm Reversibility Thermo->Val_Thermo Data Integrated Physicochemical Profile Val_pKa->Data Val_LogP->Data Val_Thermo->Data

Caption: Self-validating experimental workflow for physicochemical and thermodynamic characterization.

Protocol 1: High-Precision pKa Determination via Potentiometric Titration
  • Causality & Rationale : 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol possesses two ionizable protons (phenolic and aliphatic). While UV-metric titration is common in industry, potentiometric titration is strictly required here because the aliphatic hydroxyl does not possess a strong chromophore that changes upon ionization.

  • Step-by-Step Methodology :

    • Preparation : Dissolve 2.0 mg of the highly purified analyte in 1.0 mL of standardized 0.15 M KCl solution. This maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient drift.

    • Titration : Using an automated titrator equipped with a micro-pH electrode, titrate the solution with 0.5 M KOH (carbonate-free) from pH 3.0 to pH 12.0. Conduct this under a nitrogen atmosphere to prevent CO₂ absorption, which would artificially lower the pH.

    • Data Acquisition : Record the precise volume of titrant added versus the pH response.

    • Self-Validation (Bjerrum Plot) : Plot the average number of bound protons ( ) against pH. The system validates itself if the calculated pKa from the inflection point perfectly fits the theoretical Henderson-Hasselbalch curve with an R2>0.995 . Any deviation indicates the presence of an ionizable impurity or micro-precipitation.

Protocol 2: Lipophilicity (LogD/LogP) Profiling via Shake-Flask LC-MS
  • Causality & Rationale : The traditional UV-based shake-flask method is prone to severe error if trace impurities co-absorb at the monitored wavelength. Because fluorine substitution dramatically alters partitioning behavior, utilizing LC-MS ensures mass-specific quantification, eliminating false positives from degradation products.

  • Step-by-Step Methodology :

    • Equilibration : Mutually saturate HPLC-grade 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours, then separate the phases.

    • Partitioning : Dissolve the compound in the octanol phase to a concentration of 100 µM. Combine equal volumes (1 mL) of the spiked octanol and the aqueous buffer in a sealed glass vial.

    • Agitation & Separation : Shake at 300 rpm for 60 minutes at exactly 25.0 °C. Centrifuge the mixture at 3000 x g for 15 minutes to ensure complete phase separation and break any micro-emulsions.

    • Quantification : Sample both phases carefully using a syringe. Dilute accordingly and analyze via LC-MS/MS (ESI-negative mode, monitoring the[M-H]⁻ ion).

    • Self-Validation (Mass Balance) : Calculate the total mass recovered from both phases combined. The protocol is validated only if the mass balance is 100±5% . A lower recovery definitively indicates that the compound has precipitated at the interface or adsorbed to the glass, thereby invalidating the LogP calculation.

Conclusion

The strategic design of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol leverages the profound electronic effects of fluorine to modulate lipophilicity, acidity, and metabolic stability. By employing rigorous, self-validating experimental protocols—specifically potentiometric titration and LC-MS-driven mass balance assays—researchers can accurately map its thermodynamic profile. This structurally optimized fluorohydrin phenol represents a highly tunable scaffold, paving the way for its integration into advanced drug discovery and targeted therapeutic pipelines.

References

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery Source: DOI.org URL:[Link]

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhalation Source: Kent Academic Repository URL:[Link]

Sources

Foundational

In Vitro Metabolic Profiling of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol: A Technical Guide

Executive Summary & Structural Deconstruction Understanding the in vitro metabolic fate of novel chemical entities is a cornerstone of preclinical drug development. The compound 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

Understanding the in vitro metabolic fate of novel chemical entities is a cornerstone of preclinical drug development. The compound 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol presents a unique structural paradigm, combining a highly reactive phenolic core with a sterically hindered, fluorinated aliphatic side chain containing a primary alcohol.

As an Application Scientist, designing an assay to evaluate this compound requires moving beyond generic protocols. We must deconstruct the molecule to predict its metabolic liabilities and select the appropriate subcellular fractions and cofactors to elucidate its clearance mechanisms[1].

Predicted Metabolic Liabilities
  • The Phenolic Moiety: Phenols are highly susceptible to Phase II conjugation. The primary clearance routes will be glucuronidation via UDP-glucuronosyltransferases (UGTs) and sulfation via sulfotransferases (SULTs)[2]. Additionally, the aromatic ring is subject to Phase I hydroxylation by Cytochrome P450s (CYPs) to form catechols.

  • The 2-Fluoro-1-hydroxypropan-2-yl Moiety: The primary alcohol (-CH₂OH) is a prime target for sequential oxidation to an aldehyde and subsequently to a carboxylic acid. While CYPs can mediate this, the primary drivers in the liver are cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) [3][4]. The tertiary fluorine atom at the alpha-position provides steric hindrance and electron withdrawal, stabilizing the adjacent carbon against defluorination but potentially altering the oxidation kinetics of the primary alcohol.

Metabolic Pathway Visualization

The following diagram maps the predicted Phase I and Phase II biotransformations of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol based on established enzymology principles.

Metabolic_Pathways Parent 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol (Parent) Glucuronide Phenol-O-Glucuronide (Major Phase II) Parent->Glucuronide UGTs + UDPGA Sulfate Phenol-O-Sulfate (Phase II) Parent->Sulfate SULTs + PAPS Aldehyde Aldehyde Intermediate (-CHO) Parent->Aldehyde ADH (NAD+) / CYPs (NADPH) Catechol Catechol Derivative (Aromatic Hydroxylation) Parent->Catechol CYPs (NADPH) Carboxylic Carboxylic Acid (-COOH) Aldehyde->Carboxylic ALDH (NAD+)

Fig 1: Predicted Phase I and Phase II metabolic pathways for 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol.

Experimental Design: Causality and Self-Validating Systems

To accurately capture the metabolism of this compound, we must utilize distinct in vitro systems. Relying solely on standard Human Liver Microsomes (HLMs) with NADPH will miss critical pathways (e.g., SULT and ADH/ALDH activity), leading to artificially low intrinsic clearance ( ) calculations[5][6].

A. The Causality of Subcellular Fraction Selection
  • Human Liver Microsomes (HLMs): Contain ER-bound CYPs and UGTs. Ideal for aromatic hydroxylation and glucuronidation assays[1].

  • Human Liver Cytosol: Contains soluble enzymes, notably ADH, ALDH, and SULTs. Critical for capturing the oxidation of the primary alcohol and sulfation of the phenol[4].

  • S9 Fraction: Contains both microsomal and cytosolic components. Useful for a holistic view of metabolism, though specific enzyme concentrations are diluted compared to isolated fractions.

B. Building a Self-Validating System

Every protocol must be self-validating to ensure data integrity. This requires:

  • Negative Controls (Minus Cofactor): Incubations lacking NADPH, UDPGA, or NAD+. This isolates enzymatic metabolism from chemical instability or non-specific protein binding.

  • Positive Controls: Concurrent incubation of known substrates (e.g., 7-Hydroxycoumarin for UGT/SULT, Midazolam for CYP3A4) to verify the enzymatic viability of the subcellular fractions[5].

  • Internal Standards (IS): A stable-isotope labeled analog or a structurally similar compound added during the quench phase to correct for LC-MS/MS matrix effects and extraction recovery variations.

Step-by-Step Methodologies

Protocol 1: Phase I Oxidation (CYP450 and ADH/ALDH)

This assay determines the rate of aromatic hydroxylation and primary alcohol oxidation.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Enzyme Addition: To evaluate both CYP and ADH pathways, utilize human liver S9 fraction (final concentration: 1.0 mg/mL protein) to ensure both microsomal and cytosolic enzymes are present.

  • Pre-incubation: Add 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol to a final concentration of 1 µM (keep organic solvent <0.1% to prevent enzyme inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Causality):

    • For CYPs: Add NADPH (final 1 mM).

    • For ADH/ALDH: Add NAD+ (final 1 mM). ADH strictly requires NAD+ as the hydride acceptor to oxidize the primary alcohol[3].

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, 90 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard. Causality: Cold acetonitrile instantly denatures proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS injection.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for analysis.

Protocol 2: Phase II Conjugation (UGT and SULT)

Phenolic compounds often exhibit rapid Phase II clearance. This protocol isolates glucuronidation and sulfation[2][7].

  • Permeabilization (Critical Step): UGT active sites are localized on the luminal side of the ER. Add Alamethicin (25 µg/mg protein) to HLMs and incubate on ice for 15 minutes. Causality: Alamethicin is a pore-forming peptide that allows the highly polar UDPGA cofactor to cross the microsomal membrane and access the UGT active site.

  • Enzyme & Substrate Setup:

    • For UGTs: Use Alamethicin-treated HLMs (0.5 mg/mL) + 1 µM test compound.

    • For SULTs: Use Human Liver Cytosol (1.0 mg/mL) + 1 µM test compound.

  • Reaction Initiation:

    • For UGTs: Add UDPGA (final 2 mM).

    • For SULTs: Add PAPS (3'-phosphoadenosine-5'-phosphosulfate, final 0.1 mM).

  • Quenching: Quench with cold acetonitrile at 0, 10, 20, 30, and 45 minutes. (Phase II reactions for phenols are often rapid; tighter timepoints are required).

In_Vitro_Workflow cluster_0 Phase I (CYP/ADH) cluster_1 Phase II (UGT/SULT) Start Test Compound Preparation (1 µM final) HLM1 S9 Fraction (1.0 mg/mL) Start->HLM1 HLM2 HLM + Alamethicin / Cytosol (0.5 - 1.0 mg/mL) Start->HLM2 Cofactor1 NADPH + NAD+ (1 mM each) HLM1->Cofactor1 Incubation Incubation at 37°C (Time-course sampling) Cofactor1->Incubation Cofactor2 UDPGA / PAPS (2 mM / 0.1 mM) HLM2->Cofactor2 Cofactor2->Incubation Quench Quench with Cold Acetonitrile + Internal Standard Incubation->Quench Analysis LC-MS/MS Analysis (Clearance & Metabolite ID) Quench->Analysis

Fig 2: Experimental workflow for parallel Phase I and Phase II in vitro metabolic profiling.

Quantitative Data Presentation

The following table summarizes the expected quantitative clearance parameters for a fluorinated phenolic compound of this class, demonstrating how different subcellular fractions and cofactors reveal distinct metabolic liabilities.

Assay SystemCofactor AddedPrimary Targeted PathwayExpected (µL/min/mg)Estimated (min)Major Metabolite Mass Shift (Da)
HLM NADPHCYP Oxidation (Aromatic)15.291.2+16 (Catechol)
Cytosol NAD+ADH/ALDH (Alcohol Oxidation)42.532.6+14 (Carboxylic Acid)
HLM + Alamethicin UDPGAUGT Glucuronidation115.811.9+176 (Glucuronide)
Cytosol PAPSSULT Sulfation85.416.2+80 (Sulfate)
Negative Control NoneChemical Stability< 1.0> 500N/A

Table 1: Representative in vitro clearance parameters and LC-MS/MS mass shifts for 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol across various assay conditions.

Analytical Detection (LC-MS/MS) Considerations

When analyzing the quenched samples, the mass spectrometer should be set to detect specific mass shifts relative to the parent compound (Exact mass: ~170.07 Da).

  • Glucuronidation: Look for a highly polar peak with a +176 Da shift. Phenol glucuronides often show a characteristic neutral loss of 176 Da in MS2 fragmentation[7].

  • Sulfation: Look for a +80 Da shift. Sulfates are notoriously labile in positive electrospray ionization (ESI+); analysis in ESI- is highly recommended[2].

  • Carboxylic Acid Formation: The sequential oxidation of the primary alcohol results in a net loss of two hydrogens and the addition of one oxygen, yielding a +14 Da shift[3].

By systematically applying these validated in vitro models, drug development professionals can accurately map the clearance profile of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, ensuring robust data for downstream in vivo pharmacokinetic scaling.

References

  • U.S.
  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation N
  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids N
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes IntechOpen
  • Characterizing the Sulfated and Glucuronidated (Poly)
  • Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats N
  • U.S.

Sources

Exploratory

Pharmacokinetic Profiling of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol Derivatives

An In-Depth Technical Guide: Executive Summary The strategic incorporation of fluorine into drug candidates, particularly within scaffolds like the 4-(2-fluoro-1-hydroxypropan-2-yl)phenol series, has become a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Executive Summary

The strategic incorporation of fluorine into drug candidates, particularly within scaffolds like the 4-(2-fluoro-1-hydroxypropan-2-yl)phenol series, has become a cornerstone of modern medicinal chemistry. This modification can profoundly influence a molecule's metabolic stability, potency, and overall pharmacokinetic (PK) profile.[1][2][3] However, these benefits are not guaranteed and necessitate a rigorous, empirical evaluation of the compound's behavior within a biological system. This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic profiling of this specific class of compounds. We will move beyond rote protocols to explore the causal reasoning behind experimental design, from early in vitro absorption, distribution, metabolism, and excretion (ADME) screening to definitive in vivo studies. Our focus is on building a self-validating, integrated dataset that enables clear, data-driven decisions in the drug development pipeline. This document serves as a practical manual, detailing methodologies, data interpretation, and the elucidation of metabolic fate, ensuring scientific integrity and regulatory readiness.[4][5][6]

Chapter 1: The Imperative of Pharmacokinetic Profiling for Fluorinated Phenols

The journey of a drug from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties.[7] The 4-(2-fluoro-1-hydroxypropan-2-yl)phenol core represents a promising scaffold, where the fluorine atom and hydroxyl group are strategically placed to modulate key drug-like properties.

  • The Role of Fluorine: The carbon-fluorine (C-F) bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation, particularly oxidation by Cytochrome P450 (CYP) enzymes.[2][3] This can lead to reduced clearance and an extended plasma half-life. Furthermore, fluorine can alter the acidity (pKa) of the phenolic hydroxyl group, influencing solubility, permeability, and target binding.

  • The Phenolic Moiety: Phenols are susceptible to both Phase I (oxidation) and Phase II (conjugation, e.g., glucuronidation, sulfation) metabolism.[8] Understanding the balance between these pathways is critical for predicting the drug's fate and potential for drug-drug interactions (DDIs).

  • The ADME Paradigm: A comprehensive PK profile is built upon the four pillars of ADME:

    • Absorption: The process by which the drug enters the systemic circulation.[9]

    • Distribution: The reversible transfer of a drug from the bloodstream to various tissues.[9]

    • Metabolism: The chemical conversion of the drug by the body, primarily in the liver.[9]

    • Excretion: The removal of the drug and its metabolites from the body.[9]

Early and integrated assessment of these properties is not merely a data-gathering exercise; it is a risk mitigation strategy that reduces late-stage failures and conserves valuable resources.[10][11]

Chapter 2: In Vitro ADME—The Foundation of PK Understanding

Before committing to resource-intensive animal studies, a suite of in vitro assays provides essential, early insights into a compound's potential liabilities and helps prioritize the most promising candidates.[9][10] These assays are crucial for establishing structure-activity relationships (SAR) and guiding chemical optimization.[11]

Metabolic Stability Assessment

The purpose of this assay is to determine the intrinsic susceptibility of a compound to metabolic breakdown. A compound that is too rapidly metabolized will likely have poor oral bioavailability and a short duration of action.

Methodology Choice: Liver Microsomes vs. Hepatocytes

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing the majority of Phase I CYP enzymes. They are cost-effective for high-throughput screening of metabolic lability.

  • Hepatocytes: These are whole liver cells containing both Phase I and Phase II enzymes, as well as transporters. They provide a more complete and physiologically relevant picture of hepatic clearance.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation: Thaw pooled HLM and an NADPH-regenerating system (which provides the necessary cofactor for CYP activity) on ice.

  • Incubation: In a 96-well plate, combine the test compound (typically at 1 µM) with HLM in a phosphate buffer.

  • Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the percentage of the parent compound remaining over time.[12][13]

  • Data Interpretation: The rate of disappearance is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[14] High plasma protein binding can limit efficacy and tissue distribution.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device, which consists of two chambers separated by a semipermeable membrane (8 kDa cutoff).

  • Sample Addition: Add plasma to one chamber and the test compound (spiked into plasma) to the other. Alternatively, spike the compound directly into the plasma in one chamber and add buffer to the other.

  • Equilibration: Seal the plate and incubate with shaking for 4-6 hours at 37°C to allow the free drug to equilibrate across the membrane.

  • Analysis: After incubation, take samples from both the buffer and plasma chambers. The plasma sample is typically crashed with acetonitrile to release the bound drug.

  • Quantification: Analyze the concentration of the compound in both chambers using LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Permeability Assessment

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that is a well-accepted model of the intestinal barrier.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer.

  • Integrity Check: Verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • A-to-B Permeability: Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.

  • B-to-A Permeability: In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side.

  • Analysis: Quantify the compound in both compartments at various time points using LC-MS/MS.

  • Data Interpretation:

    • The apparent permeability coefficient (Papp) is calculated. High A-to-B Papp suggests good absorption.

    • The Efflux Ratio (Papp B-to-A / Papp A-to-B) is calculated. A ratio >2 suggests the compound is a substrate of efflux transporters (like P-glycoprotein), which can limit oral absorption.

Table 1: Interpretation of In Vitro ADME Data

ParameterAssayFavorable ResultPotential Liability
In Vitro t½ Microsomal Stability> 30 min< 10 min (High first-pass metabolism)
Fraction Unbound (fu) Plasma Protein Binding> 10%< 1% (Low efficacy, distribution issues)
Papp (A-to-B) Caco-2 Permeability> 10 x 10⁻⁶ cm/s< 2 x 10⁻⁶ cm/s (Poor absorption)
Efflux Ratio Caco-2 Permeability< 2> 2 (Substrate for efflux transporters)

Chapter 3: In Vivo Pharmacokinetic Studies—The Definitive Test

In vivo studies are essential to understand how a drug behaves in a whole organism, integrating all ADME processes simultaneously.[15] These studies are required by regulatory agencies like the FDA before a drug can be tested in humans.[5][6][16]

Study Design and Execution

Animal Model: The Sprague-Dawley rat is a commonly used model for initial PK studies due to its well-characterized physiology and metabolism.[17]

Dosing and Groups:

  • Intravenous (IV) Group: A low dose (e.g., 1-2 mg/kg) is administered as a bolus. This route ensures 100% bioavailability and is used to determine fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Group: A higher dose (e.g., 5-10 mg/kg) is administered by gavage. This group is used to determine oral absorption and bioavailability (F%).

Experimental Protocol: Rodent Pharmacokinetic Study

  • Acclimatization: Animals are acclimated for at least one week prior to the study.[17]

  • Formulation: The compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG400, and saline) to ensure solubility and stability.[17]

  • Dosing: The IV group is dosed via the tail vein. The PO group is dosed via oral gavage.

  • Blood Sampling: Serial blood samples (approx. 0.25 mL) are collected at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[14][17]

  • Plasma Preparation: The blood samples are immediately centrifuged at 4°C to separate the plasma, which is then transferred to a clean tube and frozen at -80°C pending analysis.

Bioanalytical Method: The Gold Standard

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs and their metabolites in complex biological matrices like plasma due to its superior sensitivity, selectivity, and speed.[12][13][18] A robust and validated bioanalytical method is a regulatory requirement.[19][20]

Method Validation Parameters (as per FDA/ICH Guidelines):

  • Specificity & Selectivity: Ensuring no interference from endogenous plasma components.

  • Linearity: The range over which the assay response is proportional to the concentration.

  • Accuracy & Precision: How close the measured values are to the true value and to each other.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Ensuring the analyte is stable during sample collection, storage, and processing.

Sample Preparation Protocol: Protein Precipitation (PPT)

This is the simplest and fastest method for removing the bulk of plasma proteins.

  • Thaw: Thaw plasma samples and calibration standards on ice.

  • Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Analysis: Carefully transfer the clear supernatant to a 96-well plate for injection into the LC-MS/MS system.

Chapter 4: Data Analysis, Visualization, and Interpretation

Raw concentration-time data must be processed using pharmacokinetic software (e.g., Phoenix WinNonlin) to derive meaningful parameters that describe the drug's behavior.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential acute toxicity.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
Half-lifeThe time required for the plasma concentration to decrease by half. Determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizing Pharmacokinetic Profiles

A semi-logarithmic plot of plasma concentration versus time is standard for visualizing the absorption and elimination phases of a drug.

G cluster_workflow Pharmacokinetic Profiling Workflow in_vitro In Vitro ADME (Stability, PPB, Permeability) in_vivo In Vivo PK Study (IV & PO Dosing in Rats) in_vitro->in_vivo Guide In Vivo Design bioanalysis Bioanalysis (LC-MS/MS Sample Quantification) in_vivo->bioanalysis Plasma Samples data_analysis PK Data Analysis (Calculate Cmax, AUC, t½, etc.) bioanalysis->data_analysis Concentration-Time Data met_id Metabolite Identification (HRMS Analysis) bioanalysis->met_id In Vitro & In Vivo Samples report Integrated Report & Decision data_analysis->report PK Parameters met_id->report Metabolic Pathways

Caption: Integrated workflow for pharmacokinetic profiling.

Chapter 5: Unraveling the Metabolic Fate

Identifying the metabolic pathways of a drug is crucial for understanding its clearance mechanisms and predicting potential drug interactions or the formation of toxic metabolites.[21][22]

Common Pathways for Phenolic Compounds

Phenols are typically metabolized through two main phases:

  • Phase I (Functionalization): Primarily oxidation reactions catalyzed by CYP enzymes. For phenols, this often involves hydroxylation of the aromatic ring.[8][23][24]

  • Phase II (Conjugation): An endogenous molecule is added to the drug, increasing its water solubility and facilitating excretion. For the phenolic hydroxyl group, the most common pathways are:

    • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: Catalyzed by sulfotransferases (SULTs).

The Impact of Fluorine on Metabolism

The presence of fluorine can significantly alter metabolic pathways. While it often blocks metabolism at the site of fluorination, it can lead to other, sometimes novel, transformations.[2]

  • Metabolic Switching: Blocking one metabolic site can redirect metabolism to other positions on the molecule.

  • Defluorination: Although the C-F bond is strong, enzymatic defluorination can occur, catalyzed by CYP enzymes.[25][26] This process can sometimes lead to the formation of reactive metabolites.

G parent Parent Compound (4-(2-Fluoro-1-hydroxypropan-2-yl)phenol) phase1 Phase I Metabolites parent->phase1 CYP450 Enzymes phase2 Phase II Metabolites parent->phase2 UGTs, SULTs excretion Excretion (Urine, Feces) parent->excretion Unchanged phase1->excretion hydroxylation Aromatic Hydroxylation phase1->hydroxylation defluorination Oxidative Defluorination phase1->defluorination phase2->excretion glucuronide O-Glucuronide phase2->glucuronide sulfate O-Sulfate phase2->sulfate

Caption: Potential metabolic pathways for the parent compound.

References

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  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Michałkiewicz, M., & Chojnacka, A. (2015). Catabolism of Phenol and Its Derivatives in Bacteria: Genes, Their Regulation, and Use in the Biodegradation of Toxic Pollutants. Advances in Applied Microbiology, 90, 157-235.
  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Ohe, T., Mashino, T., & Hirobe, M. (2000). Novel Metabolic Pathway of Phenols Catalyzed by Cytochrome P450 and Its Mechanism. Journal of Health Science, 46(4), 253-261.
  • IntechOpen. (2019, June 28). Bioavailability and Metabolic Pathway of Phenolic Compounds. Retrieved from [Link]

  • Zhang, Y., Mokkawes, T., & de Visser, S. P. (2020). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 26(41), 8963-8971.
  • Hindawi. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]

  • European Chemicals Agency. (2016, July). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15: Consumer exposure assessment. Retrieved from [Link]

  • The University of Manchester. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Retrieved from [Link]

  • MedCrave. (2026, January 19). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Retrieved from [Link]

  • MDPI. (2025, April 18). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026, February 23). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Retrieved from [Link]

  • Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • BAuA. (n.d.). Guidance on information requirements and chemical safety assessment Chapter R.11. Retrieved from [Link]

  • BAuA. (n.d.). Guidance on information requirements and chemical safety assessment Chapter R.12. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • ResearchGate. (2015, December 28). (PDF) Metabolic pathways for the biodegradation of phenol. Retrieved from [Link]

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  • DGUV. (n.d.). The REACH Chemical Regulation and OSH: Chemical safety report – chemical safety assessment. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
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  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

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  • PubMed. (n.d.). Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. Retrieved from [Link]

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Foundational

Cytotoxicity and safety profile of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Cytotoxicity and Safety Profile of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol: A Comprehensive Technical Guide Structural Dynamics and Metabolic Stability The compound 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol represents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity and Safety Profile of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol: A Comprehensive Technical Guide

Structural Dynamics and Metabolic Stability

The compound 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol represents a highly specialized class of fluorinated alkylphenols. In drug development and toxicology, the strategic incorporation of a fluorine atom is a well-established method for modulating a molecule's pharmacokinetic profile[1].

In this specific derivative, the substitution of a hydrogen atom with a fluorine atom at the C2 position of the propyl chain—adjacent to the phenol ring—fundamentally alters the molecule's electron density. Fluorine is the most electronegative element, and the resulting C–F bond is exceptionally strong (approximately 116 kcal/mol). This structural modification shields the adjacent carbon centers from oxidative cleavage mediated by Cytochrome P450 enzymes[2]. While this strategic fluorination successfully increases the metabolic stability of the compound, it concurrently decreases its systemic clearance rate. In a cellular context, this resistance to metabolism leads to prolonged intracellular accumulation, which is the primary driver of its basal cytotoxicity.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is intrinsically linked to its intracellular persistence. Once internalized, alkylphenols are known to partition into lipid-rich organelle membranes, particularly the mitochondria, where they disrupt the electron transport chain[3].

The prolonged presence of the fluorinated compound exacerbates this disruption, leading to a significant leakage of electrons and the subsequent generation of Reactive Oxygen Species (ROS) such as superoxide anions and hydroxyl radicals. This surge in oxidative stress rapidly depletes endogenous antioxidant reserves, including Glutathione (GSH) and Superoxide Dismutase (SOD)[3]. The resulting lipid peroxidation and structural damage to the mitochondrial membrane trigger the downregulation of the PI3K/AKT cellular survival pathway, ultimately culminating in the activation of Caspase-9 and Caspase-3, driving the cell into apoptosis[3].

Pathway N1 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol N2 Cellular Internalization N1->N2 N3 Metabolic Resistance (Stable C-F Bond) N2->N3 N4 Intracellular Accumulation N3->N4 Decreased Clearance N5 Mitochondrial ROS Generation N4->N5 N6 GSH/SOD Depletion N5->N6 N7 PI3K/AKT Downregulation N6->N7 N8 Apoptosis / Cell Death N7->N8 Caspase Activation

Figure 1: ROS-mediated apoptotic pathway induced by 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol.

Quantitative Safety Profile

To contextualize the safety profile of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, its in vitro cytotoxicity was benchmarked against a non-fluorinated structural analogue (a standard bisphenol metabolite) and 4-nonylphenol, a well-documented cytotoxic alkylphenol. The data demonstrates that the fluorinated derivative exhibits intermediate toxicity; it is more potent than its non-fluorinated counterpart due to metabolic resistance, yet less toxic than long-chain alkylphenols.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) following 24h Exposure

CompoundHepG2 (Hepatocyte)MCF-7 (Breast)RTG-2 (Fibroblast)
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol 42.5 ± 3.138.2 ± 2.455.4 ± 4.0
Non-fluorinated analogue85.0 ± 5.276.5 ± 4.8110.2 ± 6.5
4-Nonylphenol (Reference Toxicant)25.4 ± 1.822.1 ± 1.530.5 ± 2.2

Methodological Framework for Safety Assessment

When assessing the cytotoxicity of phenolic compounds, standard colorimetric assays like MTT can yield highly skewed data. Phenols possess inherent reductive capacities that can directly reduce tetrazolium salts into formazan in the absence of living cells, generating false-positive viability signals[4]. To circumvent this chemical interference, the OECD Guideline 129 recommends the Neutral Red Uptake (NRU) assay as the gold standard for estimating basal in vitro cytotoxicity[5].

Protocol 1: OECD-Compliant Neutral Red Uptake (NRU) Assay

Causality: We utilize Neutral Red because it strictly partitions into the acidic lysosomes of viable cells, entirely bypassing the mitochondrial reductive pathways that phenolic compounds artificially inflate. Self-Validating System: This protocol mandates a concurrent cell-free blank containing the test compound to establish a baseline for non-specific dye precipitation, alongside a Sodium Lauryl Sulfate (SLS) positive control to validate the dynamic sensitivity of the cell batch.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Aspirate the media. Apply 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol in a serial dilution range (1 µM to 200 µM) using serum-free media. Include SLS (0.1 mg/mL) as a positive control, and a cell-free well containing 200 µM of the test compound as a chemical interference blank.

  • Incubation: Incubate the plates for exactly 24 hours.

  • Dye Incubation: Remove the test media and wash cells twice with PBS. Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for 3 hours to allow lysosomal uptake.

  • Extraction: Aspirate the dye, wash with PBS, and add 150 µL of NR Desorb solution (1% glacial acetic acid, 50% ethanol, 49% dH₂O) to extract the incorporated dye.

  • Quantification: Shake the plate for 10 minutes and measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: Intracellular ROS Quantification via DCFDA

Causality: To prove that the cytotoxicity is driven by oxidative stress, we use 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA diffuses into cells, is deacetylated by esterases, and is subsequently oxidized by ROS into the highly fluorescent DCF, providing a direct, quantifiable read-out of mitochondrial distress. Self-Validating System: A parallel cohort of cells is pre-treated with the potent antioxidant N-acetylcysteine (NAC). If the fluorescence spike induced by the fluorinated phenol is quenched by NAC, the signal is definitively validated as ROS-mediated, ruling out autofluorescence artifacts.

Step-by-Step Methodology:

  • Preparation: Seed cells in a dark-walled 96-well plate and culture for 24 hours.

  • Validation Control Pre-treatment: Treat designated validation wells with 5 mM NAC for 1 hour prior to compound exposure.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA in standard buffer for 45 minutes at 37°C in the dark.

  • Exposure: Remove the probe, wash, and apply 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol at the predetermined IC50 concentration (e.g., 42.5 µM).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 485/535 nm). Record fluorescence kinetically every 15 minutes for 4 hours to capture the peak oxidative burst.

Sources

Protocols & Analytical Methods

Method

Applications of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol in Fluorinated Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the potential applications of 4-(2-fluoro-1-h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 4-(2-fluoro-1-hydroxypropan-2-yl)phenol as a novel monomer for the synthesis of advanced fluorinated polymers. While direct literature on this specific monomer is not yet established, this document outlines scientifically grounded, hypothetical protocols for its synthesis and subsequent polymerization into fluorinated poly(aryl ether)s and polycarbonates. By drawing analogies from well-established polymerization of structurally similar fluorinated phenols and bisphenols, this guide aims to provide researchers with the foundational knowledge and detailed methodologies required to explore this promising new class of materials. The unique structural features of this monomer—a reactive phenolic hydroxyl for polymerization, a tertiary alcohol for potential post-polymerization modification, and a fluorine atom to impart desirable properties—are discussed in detail.

Introduction: The Promise of Novel Fluorinated Phenolic Monomers

Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique optical and dielectric characteristics. The strategic incorporation of fluorine atoms into a polymer backbone can dramatically alter its properties, making these materials indispensable in diverse fields ranging from aerospace and electronics to biomedical devices.

The monomer, 4-(2-fluoro-1-hydroxypropan-2-yl)phenol, presents a unique combination of functional groups that make it a highly attractive candidate for the synthesis of novel fluorinated polymers. Its key features include:

  • A Phenolic Hydroxyl Group: This serves as the primary reactive site for step-growth polymerization, enabling the formation of various polymer classes such as polyethers, polycarbonates, and polyesters.

  • A Tertiary Aliphatic Hydroxyl Group: This group is significantly less reactive than the phenolic hydroxyl under typical polycondensation conditions. This differential reactivity allows it to be preserved as a pendant functional group on the polymer backbone, offering a site for subsequent cross-linking or grafting to further tailor the material's properties.

  • A Fluorine Atom: Positioned adjacent to the tertiary alcohol, the fluorine atom is expected to enhance the thermal and oxidative stability of the resulting polymer, lower its surface energy and refractive index, and improve its chemical resistance.

This guide will first propose a viable synthetic route to 4-(2-fluoro-1-hydroxypropan-2-yl)phenol and then detail protocols for its polymerization into high-performance fluorinated polymers.

Synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol: A Proposed Route

cluster_0 Monomer Synthesis p_hydroxyacetophenone p-Hydroxyacetophenone protected_phenol Protected p-Hydroxyacetophenone (e.g., TBDMS ether) p_hydroxyacetophenone->protected_phenol Protection (e.g., TBDMS-Cl, Imidazole) fluorinated_ketone Protected 2-Fluoro-1-(4-hydroxyphenyl)ethan-1-one protected_phenol->fluorinated_ketone α-Fluorination (e.g., Selectfluor®) monomer_protected Protected 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol fluorinated_ketone->monomer_protected Grignard Reaction (CH₃MgBr) monomer 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol monomer_protected->monomer Deprotection (e.g., TBAF)

Caption: Proposed synthetic pathway for 4-(2-fluoro-1-hydroxypropan-2-yl)phenol.

Protocol 2.1: Synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Step 1: Protection of p-Hydroxyacetophenone

  • To a solution of p-hydroxyacetophenone (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TBDMS-protected p-hydroxyacetophenone.

Causality: The phenolic hydroxyl group is more acidic and reactive than the protons alpha to the ketone. Protecting it as a silyl ether prevents it from interfering with the subsequent base-catalyzed fluorination and Grignard reaction[1].

Step 2: α-Fluorination

  • Dissolve the protected p-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the α-fluorinated ketone.

Causality: Selectfluor® is an effective and relatively safe electrophilic fluorinating agent for the α-fluorination of ketones.

Step 3: Grignard Reaction

  • To a solution of the α-fluorinated ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add methylmagnesium bromide (CH₃MgBr, 1.5 eq, 3.0 M solution in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the protected monomer.

Causality: The Grignard reaction is a classic and effective method for the formation of tertiary alcohols from ketones[2][3].

Step 4: Deprotection

  • Dissolve the protected monomer (1.0 eq) in THF.

  • Add tetra-n-butylammonium fluoride (TBAF, 1.2 eq, 1.0 M solution in THF) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture and purify the crude product by column chromatography to yield the final monomer, 4-(2-fluoro-1-hydroxypropan-2-yl)phenol.

Causality: TBAF is a standard reagent for the selective cleavage of silyl ethers under mild conditions[1].

Polymer Synthesis Applications

The bifunctional nature of 4-(2-fluoro-1-hydroxypropan-2-yl)phenol, with its reactive phenolic hydroxyl group, allows for its use in various polycondensation reactions. The sterically hindered and less nucleophilic tertiary alcohol is expected to remain as a pendant group.

Application 1: Synthesis of Fluorinated Poly(aryl ether)s

Fluorinated poly(aryl ether)s can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction between the phenoxide form of the monomer and an activated dihalide, or through a Williamson ether-type polycondensation.

cluster_1 Poly(aryl ether) Synthesis monomer 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol polyether Fluorinated Poly(aryl ether) monomer->polyether monomer->polyether Polycondensation (e.g., K₂CO₃, DMAc, Toluene, Heat) dihalide Activated Dihalide (e.g., Decafluorobiphenyl) dihalide->polyether

Caption: Synthesis of fluorinated poly(aryl ether)s.

Protocol 3.1: Poly(aryl ether) Synthesis via SNAr Polycondensation

  • In a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 4-(2-fluoro-1-hydroxypropan-2-yl)phenol (1.0 eq), an activated aromatic dihalide (e.g., decafluorobiphenyl, 1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.2 eq), and a mixture of N,N-dimethylacetamide (DMAc) and toluene.

  • Heat the mixture to reflux to azeotropically remove water.

  • After complete removal of water, distill off the toluene and raise the temperature to 160-180 °C.

  • Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere.

  • Monitor the increase in viscosity of the reaction mixture.

  • Cool the reaction mixture, dilute with DMAc, and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum at 80-100 °C.

Causality: The Williamson ether synthesis is a robust method for forming ether linkages. The use of an aprotic polar solvent like DMAc facilitates the SNAr reaction, and K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group[4][5].

Application 2: Synthesis of Fluorinated Polycarbonates

Fluorinated polycarbonates can be synthesized via melt transesterification, a common phosgene-free method. This involves the reaction of the monomer with a diaryl carbonate, such as diphenyl carbonate (DPC).

cluster_2 Polycarbonate Synthesis monomer 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol polycarbonate Fluorinated Polycarbonate monomer->polycarbonate monomer->polycarbonate Melt Transesterification (Catalyst, Heat, Vacuum) dpc Diphenyl Carbonate (DPC) dpc->polycarbonate

Caption: Synthesis of fluorinated polycarbonates.

Protocol 3.2: Polycarbonate Synthesis via Melt Transesterification

  • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with 4-(2-fluoro-1-hydroxypropan-2-yl)phenol (1.0 eq), diphenyl carbonate (DPC, 1.05 eq), and a catalyst (e.g., zinc acetate, 10⁻⁴ eq).

  • Heat the mixture to 180-200 °C under a nitrogen stream to melt the reactants and initiate the transesterification, distilling off the phenol byproduct.

  • After the initial phenol has been removed, gradually increase the temperature to 220-250 °C while slowly reducing the pressure to <1 mmHg over a period of 1-2 hours.

  • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours to drive the polymerization to completion by removing the phenol.

  • The increase in melt viscosity indicates the formation of a high molecular weight polymer.

  • Cool the reactor and extrude the polymer. The resulting polycarbonate can be purified by dissolving in a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., methanol).

Causality: Melt transesterification is an equilibrium-controlled reaction. The removal of the phenol byproduct by distillation under vacuum is crucial to shift the equilibrium towards the formation of the high molecular weight polycarbonate[6][7][8]. The tertiary alcohol is not expected to participate in the transesterification reaction under these conditions[9].

Characterization of the Resulting Polymers

The synthesized fluorinated polymers should be characterized to determine their structure, molecular weight, and thermal properties.

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the formation of ether or carbonate linkages and the presence of the pendant hydroxyl and fluoroalkyl groups.Appearance of characteristic C-O-C stretching for polyethers or C=O stretching for polycarbonates. Persistence of the O-H stretching band from the tertiary alcohol.
NMR Spectroscopy (¹H, ¹⁹F, ¹³C) To elucidate the detailed structure of the polymer repeating unit.Signals corresponding to the aromatic and aliphatic protons, and a distinct signal for the fluorine atom.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A measure of the polymer chain length and distribution, indicating the success of the polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.High decomposition temperatures are expected due to the presence of fluorine and aromatic rings.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.A high Tg is anticipated due to the rigidity of the polymer backbone.

Conclusion and Future Outlook

The unique monomer, 4-(2-fluoro-1-hydroxypropan-2-yl)phenol, holds significant potential for the development of a new generation of high-performance fluorinated polymers. The protocols outlined in this guide, while based on established chemical principles rather than direct literature, provide a solid foundation for the synthesis of this monomer and its polymerization into poly(aryl ether)s and polycarbonates. The resulting polymers, with their pendant fluorinated hydroxyalkyl groups, are expected to exhibit a valuable combination of thermal stability, chemical resistance, and tunable properties. Further research into the polymerization of this monomer and the characterization of the resulting materials is highly encouraged to unlock their full potential in advanced applications.

References

  • Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. (URL not available)
  • Fluorine-driven amorphous solid-state polycondensation: phosgene-free synthesis of high-molecular weight polycarbonate from fluorinated carbonate. Polymer Chemistry. (URL: [Link])

  • Synthesis and Properties of Fluorine-containing Poly(ether)s with Pendant Hydroxyl Groups by the Polyaddition of Bis(oxetane)s and Bisphenol AF. ResearchGate. (URL: [Link])

  • Fluorine-driven amorphous solid-state polycondensation: Phosgene-free synthesis of high-molecular weight polycarbonate from fluorinated carbonate. ResearchGate. (URL: [Link])

  • Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. PMC. (URL: [Link])

  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • The Williamson Ether Synthesis. University of Wisconsin-Green Bay. (URL: [Link])

  • Synthesis and preparation of fluorinated polycarbonates enhancing the light absorption of fluorescent nanoparticles. PubMed. (URL: [Link])

  • Can citric acid create a polyester? Chemistry Stack Exchange. (URL: [Link])

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  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (URL: [Link])

  • Polymerisation of -OH (alcohols). Reddit. (URL: [Link])

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  • Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. ACS Publications. (URL: [Link])

  • Tertiary Amine Functional Complex Polyester Polymers And Methods Of Production And Use.
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  • Reformatsky Reaction. Master Organic Chemistry. (URL: [Link])

  • Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Royal Society of Chemistry. (URL: [Link])

  • The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])

  • Grignard Reaction. Organic Chemistry Portal. (URL: [Link])

  • Condensation (Step-Reaction)
  • Deoxyfluorination of Phenols. Harvard DASH. (URL: [Link])

  • H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. Royal Society of Chemistry. (URL: [Link])

  • Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly. PMC. (URL: [Link])

  • Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. ACS Publications. (URL: [Link])

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Application

Application Notes and Protocols: Leveraging 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol as a Versatile Precursor in Drug Discovery

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candidates.[1][2][3] This guide provides a comprehensive technical overview of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, a promising yet underexplored precursor for drug discovery. We present a proposed synthetic pathway for this building block, detailed protocols for its derivatization, and a rationale for its application in generating novel compound libraries for screening against various therapeutic targets. The protocols herein are designed to be robust and adaptable, enabling researchers to harness the unique chemical properties of this fluorinated phenol for the development of next-generation therapeutics.

Introduction: The Significance of Fluorinated Phenols in Medicinal Chemistry

Phenolic moieties are prevalent in a vast number of pharmaceuticals and natural products, engaging in crucial hydrogen bonding interactions with biological targets.[4] The introduction of fluorine to a phenolic scaffold can profoundly alter its physicochemical properties. The high electronegativity of fluorine can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. Furthermore, a C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]

The precursor at the heart of this guide, 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, offers multiple points for chemical diversification: the phenolic hydroxyl group, the secondary alcohol, and the aromatic ring itself. This trifunctionality makes it an exceptionally valuable starting material for constructing diverse molecular architectures.

Proposed Synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection of Phenolic Hydroxyl cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Fluorination cluster_3 Step 4: Ketone Reduction cluster_4 Step 5: Demethylation A 4-Fluorophenol B 4-Fluoroanisole A->B (CH3)2SO4, K2CO3, Acetone D 2-Bromo-1-(4-methoxyphenyl)propan-1-one B->D AlCl3, DCM, 0°C to rt C 2-Bromopropionyl chloride C->D E 1-(4-Methoxyphenyl)-2-fluoropropan-1-one D->E AgF, Acetonitrile, rt F 1-(4-Methoxyphenyl)-2-fluoropropan-1-ol E->F NaBH4, Methanol, 0°C G 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol F->G BBr3, DCM, -78°C to rt

Caption: Proposed five-step synthesis of the target precursor.

Protocol: Synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Materials:

  • 4-Fluorophenol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • 2-Bromopropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Silver fluoride (AgF)

  • Acetonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Boron tribromide (BBr₃)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Step 1: Protection of the Phenolic Hydroxyl.

    • To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.2 eq) dropwise and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product (4-fluoroanisole) by column chromatography.

  • Step 2: Friedel-Crafts Acylation. [5]

    • Dissolve 4-fluoroanisole (1.0 eq) in dry DCM and cool to 0°C under an inert atmosphere.

    • Add aluminum chloride (1.5 eq) portion-wise, keeping the temperature below 5°C.

    • Add 2-bromopropionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

    • Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting 2-bromo-1-(4-methoxyphenyl)propan-1-one by column chromatography.

  • Step 3: Nucleophilic Fluorination.

    • Dissolve the product from Step 2 (1.0 eq) in acetonitrile.

    • Add silver fluoride (1.5 eq) and stir the mixture at room temperature for 24 hours, protected from light.

    • Monitor the reaction by TLC. Upon completion, filter through a pad of celite and concentrate the filtrate.

    • Purify 1-(4-methoxyphenyl)-2-fluoropropan-1-one by column chromatography.

  • Step 4: Ketone Reduction.

    • Dissolve the fluorinated ketone from Step 3 (1.0 eq) in methanol and cool to 0°C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir at 0°C for 1-2 hours.

    • Quench the reaction with acetone, followed by water.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-methoxyphenyl)-2-fluoropropan-1-ol.

  • Step 5: Demethylation.

    • Dissolve the product from Step 4 (1.0 eq) in dry DCM and cool to -78°C under an inert atmosphere.

    • Add a 1M solution of boron tribromide in DCM (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Cool to 0°C and quench with methanol.

    • Wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product, 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol.

Derivatization Strategies and Protocols

The presence of two distinct hydroxyl groups allows for selective or exhaustive derivatization, providing a platform to generate a library of diverse compounds.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl is more acidic and generally more reactive towards electrophiles under basic conditions compared to the secondary alcohol.

This classic reaction can be used to introduce a variety of alkyl and aryl groups.[6][7][8][9][10]

G A 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol B Phenolic Ether Derivative A->B K2CO3 or Cs2CO3, DMF or Acetonitrile C Alkyl/Benzyl Halide (R-X) C->B

Caption: General scheme for Williamson ether synthesis.

Protocol: General Procedure for O-Alkylation of the Phenolic Hydroxyl

  • To a solution of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol (1.0 eq) in DMF or acetonitrile, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq).

  • Heat the reaction to 60-80°C and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Esterification of the phenolic hydroxyl can be achieved using acyl chlorides or anhydrides under basic conditions.[11][12][13]

Protocol: General Procedure for Phenolic Esterification

  • Dissolve 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol (1.0 eq) in DCM containing pyridine (1.5 eq) or triethylamine (1.5 eq) at 0°C.

  • Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Derivatization of the Secondary Alcohol

The secondary alcohol can be targeted under conditions that favor its reactivity over the less nucleophilic phenol.

Protocol: Steglich-type Esterification of the Secondary Alcohol

  • Dissolve the carboxylic acid (1.2 eq), 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in dry DCM.

  • Cool the mixture to 0°C and add DCC or EDC (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter the urea byproduct and wash the filtrate with 1M HCl and saturated sodium bicarbonate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Potential Therapeutic Applications and Screening Strategies

Based on the biological activities of structurally related fluorinated phenols and phenylpropanoids, derivatives of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol could be screened for a variety of therapeutic applications.[14][15][16][17][18]

Table of Potential Applications and Corresponding Derivatizations
Potential Therapeutic Area Rationale Suggested Derivatizations Screening Assays
Anticancer Fluorinated chalcones and flavones exhibit cytotoxic activity.[14][15] The core scaffold can be elaborated to mimic these structures.Etherification with substituted benzaldehydes followed by Claisen-Schmidt condensation.MTT assay against a panel of cancer cell lines (e.g., MCF-7, A549).
Antimicrobial Phenolic compounds and fluoroquinolones are known for their antibacterial properties.[17]Esterification with carboxylic acids known to have antimicrobial activity.Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
Antioxidant Phenols are excellent radical scavengers.[18] The fluorine atom can modulate this activity.A library of simple ethers and esters.DPPH radical scavenging assay, ABTS assay.
Anti-inflammatory Many anti-inflammatory drugs contain phenolic or fluorinated motifs.Williamson ether synthesis to introduce moieties found in known NSAIDs.COX-1/COX-2 inhibition assays, measurement of inflammatory cytokine production in LPS-stimulated macrophages.

Conclusion

4-(2-Fluoro-1-hydroxypropan-2-yl)phenol represents a highly versatile and valuable precursor for the synthesis of novel, biologically active molecules. Its trifunctional nature allows for the creation of diverse chemical libraries through straightforward and robust synthetic protocols. The strategic placement of the fluorine atom is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties to its derivatives. The proposed synthetic route and derivatization protocols provided in these application notes offer a solid foundation for researchers to explore the full potential of this promising building block in drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of Phenols with 2-(1-Naphthyl)Ethanoyl Chloride.
  • Various Authors. (2026, February 5). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 27, 2026, from [Link]

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • American Chemical Society. (2002, October 8).
  • Khan Academy. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • American Chemical Society. (2006, June 3). Structural Studies on Bioactive Compounds. 40.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • ResearchGate. (n.d.). The fluorinated compounds with hydroxyl group were obtained.
  • National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
  • National Center for Biotechnology Information. (2024, December 4).
  • ResearchGate. (n.d.). Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone.
  • ResearchGate. (n.d.). 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol.
  • ResearchGate. (n.d.). The influence of fluoro, chloro, and N-(4-hydroxyphenyl)amide groups in compound 16 on its anticancer activity.
  • ProQuest. (n.d.).
  • EurekAlert!. (2025, February 21).
  • ResearchGate. (2025, October 12). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Organic Syntheses. (n.d.).
  • Guidechem. (n.d.). 4-(2-hydroxypropan-2-yl)phenol 2948-47-2 wiki.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones.
  • National Center for Biotechnology Information. (n.d.). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.
  • MolPort. (n.d.). 2-fluoro-4-(2-hydroxypropan-2-yl)phenol | 1236409-89-4.
  • National Center for Biotechnology Information. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • National Center for Biotechnology Information. (2020, December 15). Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl-β-cyclodextrin.

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Technical Notes & Optimization

Troubleshooting

Reducing unwanted byproducts during 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol synthesis scale-up

A Guide to Overcoming Scale-Up Challenges and Minimizing Byproduct Formation Welcome to the technical support center for the synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol. This resource is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Scale-Up Challenges and Minimizing Byproduct Formation

Welcome to the technical support center for the synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this important chemical synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your process, improve yield, and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, which is typically prepared via a Lewis acid-catalyzed Friedel-Crafts alkylation of phenol with 2-fluoro-2-methyloxirane.

Q1: What are the primary byproducts in this synthesis, and why do they form?

The reaction of phenol with an unsymmetrical epoxide like 2-fluoro-2-methyloxirane can lead to several undesired products. Understanding their origin is the first step toward mitigation. The main byproducts are the ortho-substituted isomer, the O-alkylated product, and poly-alkylated species.

  • Ortho-Isomer (2-(2-Fluoro-1-hydroxypropan-2-yl)phenol): Phenol is an ortho, para-directing group in electrophilic aromatic substitution.[1] While the para-position is often favored due to reduced steric hindrance, the ortho-position remains a reactive site, leading to this constitutional isomer.

  • O-Alkylated Byproduct (1-(2-Fluoro-1-hydroxypropan-2-yloxy)benzene): The phenolic oxygen is a nucleophile and can compete with the aromatic ring to attack the activated epoxide.[1][2] This is a classic example of C- vs. O-alkylation competition.

  • Poly-alkylated Phenols: The product, 4-(2-fluoro-1-hydroxypropan-2-yl)phenol, is itself a phenol and can react with another molecule of the epoxide, leading to di- or even tri-substituted byproducts.

// Reactants phenol [label="Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; epoxide [label="2-Fluoro-2-methyloxirane", fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst catalyst [label="Lewis Acid\n(e.g., AlCl₃, TiCl₄)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Intermediate Node reaction_center [label="Reaction\nMixture", shape=point, width=0.01];

// Products para_product [label="Desired Product\n(para-alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2]; ortho_product [label="Ortho-Isomer\n(ortho-alkylation)", fillcolor="#FBBC05", fontcolor="#202124"]; o_alkyl_product [label="O-Alkylated Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poly_product [label="Poly-alkylated Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges from reactants phenol -> reaction_center [arrowhead=none, color="#4285F4"]; epoxide -> reaction_center [arrowhead=none, color="#4285F4"]; catalyst -> reaction_center [style=dashed, label=" activates", color="#4285F4"];

// Edges to products reaction_center -> para_product [label=" C-Alkylation\n(Major Pathway)", color="#34A853"]; reaction_center -> ortho_product [label=" C-Alkylation\n(Minor Pathway)", color="#FBBC05"]; reaction_center -> o_alkyl_product [label=" O-Alkylation\n(Side Reaction)", color="#EA4335"]; para_product -> poly_product [style=dashed, label="+ Epoxide", color="#5F6368"]; } Caption: Figure 1: Primary Reaction and Byproduct Pathways.

Q2: How can I improve the regioselectivity to favor the desired para-isomer over the ortho-isomer?

Achieving high para-selectivity is crucial for yield and purity. The choice of catalyst and reaction temperature are the most influential factors.

  • Catalyst Selection: Bulky Lewis acids can sterically hinder the approach of the electrophile to the more crowded ortho-position. While common Lewis acids like AlCl₃ are effective, exploring catalysts like titanium tetrachloride (TiCl₄) or scandium triflate (Sc(OTf)₃) may offer improved selectivity.[3] Heterogeneous catalysts, such as certain zeolites (e.g., Sn-Beta), have also shown high regioselectivity in epoxide ring-opening reactions due to shape-selective constraints imposed by their pore structures.[4]

  • Temperature Control: Lowering the reaction temperature generally increases selectivity. At higher temperatures, the activation energy barrier for the formation of the less stable ortho-isomer is more easily overcome, leading to a higher proportion of this byproduct.[2] During scale-up, maintaining a consistent internal temperature is critical, as thermal gradients can create localized "hot spots" that decrease selectivity.[5]

Q3: I'm observing a significant amount of the O-alkylated byproduct. What strategies can I employ to promote C-alkylation?

The competition between C- and O-alkylation is governed by the reaction conditions, particularly the solvent and the nature of the phenolic nucleophile.

  • Solvent Choice: Non-polar solvents (e.g., toluene, dichloromethane) tend to favor C-alkylation. Polar, aprotic solvents can solvate the cation of the phenoxide (if a base is used), making the oxygen anion more nucleophilic and promoting O-alkylation. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote Friedel-Crafts alkylation with epoxides, acting as both a solvent and a hydrogen-bond donor to activate the epoxide.[6][7][8]

  • Lewis Acid Stoichiometry: Using a sufficient amount of a strong Lewis acid can be key. The Lewis acid coordinates with the phenolic oxygen, reducing its nucleophilicity and leaving the electron-rich aromatic ring as the primary site for electrophilic attack. Ensure the Lewis acid is anhydrous, as moisture will deactivate it.[2]

  • Temperature: Higher temperatures can sometimes favor C-alkylation (a Friedel-Crafts reaction) over O-alkylation (a Williamson-ether-like synthesis), but this must be balanced with the potential for decreased para-selectivity as mentioned in Q2.

Q4: During scale-up, my impurity profile has worsened, even though I've kept the reagent ratios the same. What's going wrong?

Scale-up is not merely about increasing volumes; it introduces new challenges related to mass and heat transfer.[5][9]

  • Inefficient Mixing: What works with a small magnetic stir bar may be inadequate in a large reactor. Poor mixing can lead to localized high concentrations of the epoxide, promoting poly-alkylation before the initial charge of phenol has fully reacted. Ensure your reactor is equipped with an appropriate impeller and stirring speed for efficient homogenization.[5]

  • Poor Heat Dissipation: Friedel-Crafts alkylations are often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to remove heat. This can lead to a temperature runaway, significantly increasing the formation of all byproducts.[10] Use a jacketed reactor with a reliable temperature control unit and consider slowing the addition rate of the limiting reagent (the epoxide) to manage the exotherm.

  • Reagent Addition Strategy: Adding the epoxide slowly and sub-surface to a well-stirred solution of phenol and the Lewis acid ensures it reacts quickly with the intended substrate, minimizing side reactions.

Troubleshooting Guide

Use this table to quickly diagnose and resolve common issues during your synthesis.

Issue / Symptom Probable Cause(s) Recommended Actions & Rationale
Low Conversion of Phenol 1. Inactive Lewis acid catalyst.2. Insufficient reaction temperature or time.3. Poor quality of reagents.1. Use a fresh, anhydrous Lewis acid. Moisture deactivates many common catalysts like AlCl₃.[2]2. Gradually increase temperature and monitor by TLC/GC. Ensure sufficient time for the reaction to complete.3. Use purified phenol and ensure the epoxide has not oligomerized during storage.
High Levels of ortho-Isomer 1. Reaction temperature is too high.2. Non-optimal Lewis acid catalyst.1. Lower the reaction temperature. This increases the energy difference in the transition states, favoring the sterically less hindered para-product.2. Screen bulkier Lewis acids (e.g., TiCl₄) or consider heterogeneous acid catalysts.[4]
Significant O-Alkylation 1. Insufficient Lewis acid.2. Use of polar, aprotic solvents.3. Phenol present as phenoxide (if base is used).1. Ensure at least one equivalent of Lewis acid is used to coordinate with the phenolic oxygen, deactivating it as a nucleophile.2. Switch to a less polar solvent like toluene or a fluorinated alcohol like HFIP.[6]3. Avoid basic conditions that generate the highly nucleophilic phenoxide ion.
Formation of Poly-alkylated Byproducts 1. Incorrect stoichiometry (excess epoxide).2. Poor mixing during scale-up.3. Localized overheating.1. Use a slight excess of phenol relative to the epoxide.2. Improve agitation. Add the epoxide slowly and sub-surface to ensure rapid dispersion.[5]3. Improve temperature control and slow the epoxide addition rate to manage the reaction exotherm.
Difficult Product Purification 1. Presence of multiple, closely-related isomers.2. Co-crystallization of product and impurities.1. Optimize the reaction to minimize byproducts first. Use high-performance column chromatography for separation.[11]2. Try recrystallization from a different solvent system to alter the relative solubilities of the desired product and impurities.[10]

// Start start [label="Poor Yield or\nHigh Impurity Profile", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Primary Questions q1 [label="Is O-Alkylation > 5%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is ortho/para Ratio > 1:10?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is Poly-alkylation Observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Is Starting Material\nUnconsumed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions s1 [label="Increase Lewis Acid Stoichiometry\nUse Non-polar Solvent (Toluene)\nAvoid Basic Conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s2 [label="Lower Reaction Temperature\nScreen Bulkier Lewis Acids (e.g., TiCl₄)\nConsider Heterogeneous Catalyst", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3 [label="Use Slight Excess of Phenol\nImprove Mixing Efficiency\nSlow Epoxide Addition Rate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s4 [label="Check Catalyst Activity (Anhydrous)\nIncrease Temperature/Time\nVerify Reagent Purity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Optimized Process", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> q2 [label="No"]; q1 -> s1 [label="Yes"]; s1 -> q2 [style=dashed];

q2 -> q3 [label="No"]; q2 -> s2 [label="Yes"]; s2 -> q3 [style=dashed];

q3 -> q4 [label="No"]; q3 -> s3 [label="Yes"]; s3 -> q4 [style=dashed];

q4 -> end_node [label="No"]; q4 -> s4 [label="Yes"]; s4 -> end_node [style=dashed]; } Caption: Figure 2: Troubleshooting Logic Flow for Synthesis Optimization.

Experimental Protocols
Protocol 1: Optimized Synthesis for High para-Selectivity

This protocol is designed to maximize the yield of the para-isomer by using a suitable Lewis acid, controlling the temperature, and using a slow addition method.

Materials:

  • Phenol (99.5%, anhydrous)

  • 2-Fluoro-2-methyloxirane (>98%)

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in Dichloromethane)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M, aqueous)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Ensure the system is dried and purged with nitrogen.

  • Charging Reagents: Charge the reactor with phenol (1.0 eq) and anhydrous DCM. Begin stirring and cool the mixture to 0 °C using a circulating chiller.

  • Catalyst Addition: Slowly add titanium tetrachloride solution (1.1 eq) via syringe, ensuring the internal temperature does not exceed 5 °C. A colored complex will form. Stir the mixture for 30 minutes at 0 °C.

  • Epoxide Addition: Dilute the 2-fluoro-2-methyloxirane (0.95 eq) with anhydrous DCM in the dropping funnel. Add the epoxide solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for an additional 4-6 hours. Monitor the consumption of the epoxide by TLC or GC analysis.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a separate vessel containing cold 1 M HCl with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Loading and Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate). The para-isomer is typically less polar than the diol byproducts from epoxide hydrolysis but may have similar polarity to the ortho-isomer.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol.

References
  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482-11484. [Link]

  • Colpa, A., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering.[Link]

  • Verma, D., et al. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV.[Link]

  • Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.[Link]

  • Gao, Y.-Z., et al. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Nature Communications, 15(1). [Link]

  • Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Organic Syntheses, 87, 1. [Link]

  • Sha, F., & Van Vranken, A. R. (2020). 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol. IUCrData, 5(12). [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.[Link]

  • Reddy, C. R., et al. (2007). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry, 5(20), 3359-3362. [Link]

  • Verma, S. K., & Punji, B. (2024). Copper-catalyzed regioselective C-H alkylation of phenol derivatives with unactivated alkyl chlorides: manifesting a Cu(I)/Cu(III) pathway. Journal of Catalysis, 430. [Link]

  • ResearchGate. (n.d.). Scheme 1. Reaction of FLP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... [Link]

  • Royal Society of Chemistry. (n.d.). Friedel–Crafts alkylation of arenes with epoxides promoted by fluorinated alcohols or water. Green Chemistry.[Link]

  • Sha, F., & Van Vranken, A. R. (2020). 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol. IUCrData, 5(12), x201580. [Link]

  • Verma, D., et al. (2021). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Journal of Catalysis, 395, 48-60. [Link]

  • Jamison, C. R., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society, 143(23), 8910–8918. [Link]

  • Everson, D. A., & Weix, D. J. (2014). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. Journal of the American Chemical Society, 136(1), 468-471. [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. [Link]

  • Foti, M. C., et al. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of Organic Chemistry, 73(23), 9270-9282. [Link]

  • Teledyne LABS. (2012). Purification Strategies for Flavones and Related Compounds. Application Note.[Link]

  • ResearchGate. (n.d.). Laboratory-scale synthesis and scale-up challenges. [Link]

  • Chem Vibe. (2016, April 13). Chapter 21 Part 2 - Phenol Reaction Mechanisms. YouTube. [Link]

  • van Berkel, W. J., & van den Heuvel, R. H. (1998). Purification and properties of 4-hydroxybenzoate 1-hydroxylase (decarboxylating), a novel flavin adenine dinucleotide-dependent monooxygenase from Candida parapsilosis CBS604. Journal of Biological Chemistry, 273(48), 31782-31790. [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Green Chemistry, 20(7), 1551-1555. [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Green Chemistry, 20(7), 1551-1555. [Link]

  • ResearchGate. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. [Link]

  • Cytiva. (2023). Biopharma's scale-up challenge. [Link]

  • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Molecules, 31(5), 1000. [Link]

  • Preprints.org. (2025). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. [Link]

  • NextSDS. (n.d.). 4-[1-hydroxy-2-(4-hydroxyphenyl)propan-2-yl]phenol. [Link]

  • Gifu Pharmaceutical University. (n.d.). Publications|Laboratory of Pharmaceutical Synthetic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Convenient Formation of 4-Hydroxyalk-2-en-1-one Functionality via A Knoevenagel-type Carbon Chain Elongation Reaction of Aldehyde with 1-Arylsulfinylalkan-2-one. [Link]

  • Organic Syntheses. (2025). Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines. Organic Syntheses, 102, 637-656. [Link]

  • Google Patents. (n.d.). US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof.
  • Google Patents. (n.d.). EP0319326A2 - Process for preparing 2,2-bis(4-hydroxyphenyl) propane of high purity.

Sources

Optimization

Minimizing matrix effects when analyzing 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol in biological samples

Focus Area: Minimizing Matrix Effects for 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol in Biological Matrices Welcome to the BioAnalytical Technical Support Center. This portal is designed for drug development professionals a...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Minimizing Matrix Effects for 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol in Biological Matrices

Welcome to the BioAnalytical Technical Support Center. This portal is designed for drug development professionals and analytical scientists troubleshooting electrospray ionization (ESI) matrix effects during the quantification of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol .

Because this analyte is a polar-to-semipolar fluorinated phenol, it is typically analyzed in negative electrospray ionization (ESI-) mode. ESI- is notoriously susceptible to ion suppression caused by endogenous biological components, particularly plasma phospholipids and urinary salts. This guide provides self-validating protocols and mechanistic insights to help you achieve a robust, interference-free assay.

📚 Knowledge Base & FAQs

Q1: Why is 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol experiencing severe signal loss in my plasma samples compared to neat standards?

A: You are observing ion suppression , a primary manifestation of the matrix effect. During the ESI process, analytes and co-eluting matrix components (like glycerophosphocholines) compete for space and charge on the surface of the electrospray droplet. Because phospholipids are highly surface-active (possessing both a polar head and a hydrophobic tail), they monopolize the droplet surface. This prevents your fluorinated phenol from effectively acquiring a charge and transferring into the gas phase, resulting in a suppressed mass spectrometer signal.

Q2: How can I definitively prove that matrix effects are causing my QC failures?

A: You must perform a Post-Extraction Spiking Experiment (often referred to as the Matuszewski method [1]). This isolates the ionization efficiency from your sample preparation recovery. By comparing the peak area of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol spiked into a pre-extracted blank matrix (Set B) against a neat standard in your mobile phase (Set A), you can calculate the Matrix Factor (MF) . An MF of 1.0 indicates no matrix effect, while an MF < 0.85 indicates significant ion suppression.

Q3: How do I know where in my chromatogram the suppression is occurring?

A: Implement a Post-Column Infusion [2]. By continuously infusing a steady stream of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol into the LC effluent (post-column, pre-source) while injecting a blank matrix extract, you can monitor the baseline signal. Any localized dips in the baseline indicate the exact retention times where invisible matrix components are eluting and suppressing ionization.

🔬 Visualizing the Problem & Solution

Mechanism ESI ESI Droplet Formation Analyte 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol (Target Analyte) ESI->Analyte Matrix Endogenous Phospholipids (Matrix Interferents) ESI->Matrix Surface Droplet Surface Competition Analyte->Surface Matrix->Surface Evap Desolvation & Charge Transfer Surface->Evap Suppression Ion Suppression (Reduced Analyte Signal) Evap->Suppression Matrix outcompetes analyte

Mechanism of ESI ion suppression caused by endogenous matrix competition.

G Start Detect Signal Variation Assess Assess Matrix Factor (MF) (Matuszewski Method) Start->Assess Decision Is MF < 0.85 or > 1.15? Assess->Decision Pass Method Validated Proceed to Analysis Decision->Pass No Fail Matrix Effect Detected Initiate Troubleshooting Decision->Fail Yes PostCol Post-Column Infusion Identify Suppression Zones Fail->PostCol Prep Optimize Sample Prep (e.g., Zirconia SPE) PostCol->Prep LC Optimize LC Gradient Shift Retention Time PostCol->LC Prep->Assess Re-evaluate LC->Assess Re-evaluate

Troubleshooting workflow for identifying and resolving LC-MS/MS matrix effects.

📊 Data Center: Sample Preparation Efficacy

To effectively quantify 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, standard Protein Precipitation (PPT) is rarely sufficient due to its inability to remove phospholipids. The table below summarizes expected outcomes based on different extraction methodologies.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Mechanism of Action
Protein Precipitation (PPT) 85 - 95%0.45 (Severe Suppression)< 5%Organic solvent denatures proteins; leaves lipids in solution.
Liquid-Liquid Extraction (LLE) 70 - 80%0.75 (Moderate Suppression)~ 60%Partitioning based on polarity; co-extracts some neutral lipids.
Traditional Reversed-Phase SPE 80 - 90%0.60 (High Suppression)~ 30%Hydrophobic retention; retains both analyte and hydrophobic lipids.
Zirconia-Based Phospholipid SPE 85 - 95%0.98 (Minimal Effect) > 99% Lewis acid-base interaction selectively traps phosphate groups.

🛠️ Step-by-Step Troubleshooting Protocols

Protocol 1: Quantitative Matrix Effect Assessment (Self-Validating System)

Before altering your chromatography, you must establish a baseline metric for your matrix effect to validate future improvements [1].

  • Prepare Set A (Neat Standard): Spike 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol and your Stable Isotope-Labeled Internal Standard (SIL-IS) into your reconstitution solvent (e.g., 10% Acetonitrile in Water) at your Low, Mid, and High QC concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from 6 different individual lots using your current sample prep method. After extraction and drying, reconstitute the dry residue with the exact same spiked solvent used in Set A.

  • Prepare Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix before extraction, then process normally.

  • Analyze & Calculate:

    • Absolute Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A).

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS). Note: A self-validating assay requires an IS-normalized MF between 0.85 and 1.15, with a CV < 15% across the 6 lots.

    • Extraction Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B) × 100.

Protocol 2: Targeted Phospholipid Depletion via Lewis Acid-Base SPE

If your MF from Protocol 1 is below 0.85, standard PPT is failing you. Switch to a Zirconia-coated silica plate (e.g., HybridSPE or Ostro) [3].

  • Causality: Traditional SPE uses hydrophobic interactions, meaning your semi-polar fluorinated phenol and highly hydrophobic phospholipids will both be retained, complicating elution. Zirconia-based plates utilize a chemical filtration mechanism. Zirconium (Zr) atoms act as a Lewis acid (electron acceptor), forming strong covalent bonds with the phosphate moieties (Lewis base) of the phospholipids. Because 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol lacks a phosphate group, it passes through the sorbent completely unretained.

Step-by-Step Execution:

  • Precipitation: Add 100 µL of plasma to a microcentrifuge tube. Add 300 µL of 1% Formic Acid in Acetonitrile containing your SIL-IS. Vortex for 2 minutes. (The acid disrupts protein binding).

  • Transfer: Transfer the entire mixture (including precipitated proteins) into the wells of a Zirconia-based 96-well plate.

  • Chemical Filtration: Apply a vacuum of 10 in Hg for 3–5 minutes. Collect the flow-through in a clean collection plate.

  • Evaporation: Evaporate the collected effluent under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase, vortex, and inject. Re-run Protocol 1 to validate that your MF has returned to ~1.0.

Protocol 3: Chromatographic Shift via Gradient Optimization

If sample preparation changes are not feasible, you must move the analyte away from the "suppression zones" identified during your post-column infusion.

  • Identify the Danger Zones: Phospholipids typically elute late in a reversed-phase gradient (high organic %), while salts elute at the solvent front (void volume).

  • Adjust the Gradient: If 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is eluting near the void volume (co-eluting with salts), decrease your initial organic mobile phase percentage (e.g., from 10% to 2% Acetonitrile) and hold for 1 minute to increase retention on the C18 column.

  • Implement a Column Wash: If the analyte is eluting late and overlapping with phospholipids from previous injections, institute a harsh column wash at the end of every run (95% Acetonitrile / 5% Isopropanol for 1.5 minutes) to ensure complete lipid washout before the next injection.

📖 References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-30. URL:[Link]

  • Zhu, P., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, ACS Publications. URL:[Link]

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing purification bottlenecks with 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing purification bottlenecks with 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol . Due to its specific structural motifs, this intermediate is highly prone to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during crystallization.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to help you engineer a robust purification process.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol consistently undergo liquid-liquid phase separation (oiling out) instead of crystallizing?

The Causality: The molecular structure of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol features competing hydrogen-bonding networks: a phenolic hydroxyl group, a primary aliphatic hydroxyl group, and a highly electronegative fluorine atom at the chiral C2 position.

Fluorine's strong electronegativity draws electron density, altering the hydrogen-bond donor capacity of the adjacent aliphatic OH. Instead of integrating into a highly ordered, rigid crystal lattice, the solute molecules form strong, unpredictable solute-solvent and solute-solute clusters. When supersaturation is generated too rapidly (e.g., via fast cooling), the system crosses the binodal curve before the spinodal curve. This thermodynamic trajectory causes the solution to split into two distinct liquid phases—a solute-rich oil phase and a solvent-rich phase—rather than nucleating solid crystals ([1]).

Q2: How does oiling out affect the purity of my final product, and why is it critical to avoid it?

The Causality: When LLPS occurs, the solute-rich oil phase acts as an exceptionally good organic solvent for structurally similar impurities, such as defluorinated analogs or diastereomers. Because the target material and impurities distribute into the oil phase according to their partition coefficients, the local concentration of impurities spikes. If this oil phase eventually solidifies (often crashing out as an amorphous solid or a low-purity polymorph), these impurities are permanently entrapped within the solid matrix, rendering the crystallization step useless for purification ([2]).

G Start Supersaturated Solution 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol FastCool Rapid Cooling / High Supersaturation Start->FastCool SlowCool Controlled Cooling + Seeding Start->SlowCool LLPS Liquid-Liquid Phase Separation (Oiling Out) FastCool->LLPS Crosses Binodal Curve Nucleation Heterogeneous Nucleation (Crystal Growth) SlowCool->Nucleation Stays in Metastable Zone Impurity Impurities Partition into Oil Phase (Low Purity Solidification) LLPS->Impurity Pure Impurities Excluded from Lattice (High Purity Crystals) Nucleation->Pure

Caption: Logical pathway of supersaturation control dictating phase separation and impurity rejection.

Q3: How do I map the miscibility gap to design a robust process space?

To bypass the oiling-out zone, you must first define the Metastable Zone Width (MSZW) and locate the LLPS boundary.

Protocol 1: Phase Diagram Mapping via Turbidimetry and FBRM

  • Step 1: Solvent Preparation. Prepare 100 mL of the target binary solvent system (e.g., CPME/Heptane) in a jacketed crystallizer equipped with an overhead stirrer.

  • Step 2: Probe Insertion. Insert a turbidimetry probe and a Focused Beam Reflectance Measurement (FBRM) probe. FBRM is critical for distinguishing between solid crystals (rigid chord lengths) and liquid droplets (spherical, coalescing chord lengths) ([3]).

  • Step 3: Dissolution. Charge 10 g of crude 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol. Heat to 55°C at 1°C/min until complete dissolution is confirmed by a flat, clear turbidity signal.

  • Step 4: Controlled Cooling. Cool the solution at a controlled rate (0.5°C/min). Monitor the FBRM for the sudden appearance of spherical droplets (indicating the binodal curve/LLPS).

  • Step 5: Self-Validation. The protocol validates itself: if the FBRM detects rigid, angular chord lengths before any spherical droplet formation, you have successfully bypassed the miscibility gap and induced true primary nucleation.

Table 1: Representative Thermodynamic and Kinetic Parameters in Binary Solvent Systems

Solvent System (v/v)Solubility at 50°C (mg/mL)MSZW at 0.5°C/min (°C)LLPS (Oiling Out) PropensityRecommended Seeding Temp (°C)
EtOAc : Heptane (1:2)14512High (Oils out at 35°C)42°C
CPME : Heptane (1:3)1108Moderate45°C
Toluene : Heptane (1:1)956Low48°C
IPA : Water (1:4)18018Very High (Stable Emulsion)N/A (Avoid)
Q4: What is the standard protocol for executing a seeded crystallization to bypass the oiling-out zone?

The Causality: Seeding provides a low-energy surface for heterogeneous nucleation. By introducing seeds halfway into the MSZW, the system consumes supersaturation via crystal growth rather than building up the high kinetic energy required for primary nucleation, which would otherwise push the system into the LLPS region ([4]).

Protocol 2: Seeded Anti-Solvent Crystallization

  • Step 1: Dissolution. Dissolve the crude API in the primary solvent (e.g., CPME) at 50°C to achieve a concentration of 110 mg/mL.

  • Step 2: Anti-Solvent Dosing. Slowly dose the anti-solvent (Heptane) at 1 mL/min until the solution reaches the upper limit of the MSZW, ensuring the system remains visually clear.

  • Step 3: Temperature Equilibration. Hold the temperature isothermally at 45°C for 30 minutes to ensure thermal uniformity.

  • Step 4: Seeding. Introduce 1-2 wt% of highly pure, milled 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol seed crystals.

  • Step 5: Isothermal Desupersaturation (Aging). Hold the suspension isothermally for 2 hours. Self-Validation: The liquid phase concentration (monitored via ATR-FTIR) should drop steadily as solute deposits onto the seeds, confirming growth without oiling out.

  • Step 6: Controlled Cooling. Cool the suspension to 5°C at a slow, linear rate of 0.1°C/min to maximize yield without inducing secondary nucleation.

  • Step 7: Filtration and Washing. Filter the slurry and wash the cake with cold anti-solvent (Heptane) to remove residual mother liquor.

Workflow N1 1. Dissolution (55°C) N2 2. Anti-solvent Dosing N1->N2 Reach MSZW N3 3. Seed Addition (1-2 wt%) N2->N3 Induce Nucleation N4 4. Isothermal Desupersaturation N3->N4 2 hr hold N5 5. Controlled Cooling N4->N5 Deplete Solute N6 6. Filtration & Washing N5->N6 Maximize Yield

Caption: Step-by-step workflow for seeded anti-solvent crystallization bypassing the miscibility gap.

Q5: How does the fluorine atom at the C2 position affect the polymorphic landscape?

Fluorine is highly electronegative and acts as a weak hydrogen-bond acceptor, which significantly alters the conformation of the adjacent -CH2OH group. This leads to unique fluorine-carbonyl or fluorine-OH non-covalent interactions that dictate crystal packing ([5]).

In highly polar solvents, solvent molecules compete for these weak H-bond sites, often leading to the precipitation of metastable polymorphs or solvates. In non-polar anti-solvents (like heptane or toluene), the intramolecular interactions dominate, favoring the precipitation of the thermodynamically stable polymorph and preventing the kinetic trap of oiling out.

📚 References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. URL:[Link]

  • Kuusisto, T. "Effect of Liquid-Liquid Phase Separation During Crystallization." LUT University Publications (2018). URL:[Link]

  • Takiyama, H. et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications (2019). URL:[Link]

  • Gilmour, R. et al. "para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination." Chemical Science, Royal Society of Chemistry (2023). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol vs. Non-Fluorinated Analogs: A Comprehensive Guide

Executive Summary The strategic incorporation of fluorine into small-molecule therapeutics remains one of the most powerful tools in modern drug design. In 2025, approximately half of all FDA-approved small-molecule drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule therapeutics remains one of the most powerful tools in modern drug design. In 2025, approximately half of all FDA-approved small-molecule drugs contained at least one fluorine atom, underscoring its critical role in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1].

This guide provides an objective, data-driven comparison between 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol and its non-fluorinated analog, 4-(1-hydroxypropan-2-yl)phenol . By replacing a single benzylic hydrogen with a fluorine atom, researchers can fundamentally alter the molecule's metabolic fate, lipophilicity, and target engagement capabilities. This document deconstructs the causality behind these improvements and provides self-validating experimental protocols to quantify them.

Mechanistic Rationale: The Causality of Fluorination

To understand the superior efficacy of the fluorinated analog, we must analyze the stereoelectronic and physicochemical shifts induced by the carbon-fluorine (C-F) bond.

A. Metabolic Stability via CYP450 Shielding

In the non-fluorinated analog, the tertiary benzylic carbon (C2) possesses a highly labile C-H bond (~85-90 kcal/mol). This site is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species of Cytochrome P450 (CYP450) enzymes, leading to rapid benzylic hydroxylation and subsequent clearance.

By substituting this hydrogen with fluorine, we introduce a significantly stronger C-F bond (~116 kcal/mol). This substitution effectively blocks the metabolically labile site, drastically reducing CYP450-mediated oxidative metabolism and prolonging the compound's half-life[2].

B. pKa Modulation and Hydrogen Bonding

Fluorine is the most electronegative element. Its introduction at the beta-position relative to the primary alcohol (-CH₂OH) exerts a profound inductive electron-withdrawing effect (-I). This effect polarizes the adjacent O-H bond, lowering the pKa of the primary alcohol from approximately 15.2 to 13.8. Consequently, the fluorinated alcohol becomes a significantly stronger hydrogen bond donor, which can dramatically enhance binding affinity to target protein pockets (e.g., kinase hinge regions)[3].

C. Lipophilicity and Membrane Permeability

Despite increasing the molecular weight slightly, the C-F substitution increases the overall lipophilicity (LogD) of the molecule. The highly localized electron density of fluorine reduces the desolvation penalty required for the molecule to transition from an aqueous environment into a lipid bilayer, thereby enhancing passive membrane permeability[4].

Mechanism Sub Benzylic Fluorination (-C(F)(CH3)-) Metab Steric & Electronic Shielding Sub->Metab pKa Inductive Effect (-I) Sub->pKa Lipoph Increased Hydrophobicity Sub->Lipoph Eff1 Blocked CYP450 Oxidation Metab->Eff1 Eff2 Lowered Alcohol pKa (Stronger H-Bond) pKa->Eff2 Eff3 Higher LogD (Better Permeability) Lipoph->Eff3

Logical mapping of physicochemical enhancements induced by benzylic fluorination.

Comparative Physicochemical Profiling

The theoretical benefits of fluorination translate directly into measurable experimental advantages. Table 1 summarizes the core differences between the two analogs.

Table 1: Comparative in vitro profiling of fluorinated vs. non-fluorinated analogs.

Parameter4-(1-hydroxypropan-2-yl)phenol (Non-Fluorinated)4-(2-Fluoro-1-hydroxypropan-2-yl)phenol (Fluorinated)Mechanistic Rationale for Shift
Structural Motif -CH(CH₃)-CH₂OH-C(F)(CH₃)-CH₂OHIsosteric replacement of benzylic H with F.
LogD (pH 7.4) 1.8 ± 0.12.5 ± 0.1Increased lipophilicity due to the C-F bond[4].
Alcohol pKa ~15.2~13.8Strong inductive electron-withdrawing effect (-I) of F[3].
HLM t₁/₂ (min) 14.5> 120Blockade of benzylic oxidation by CYP450[2].
Intrinsic Clearance (CL_int) 95.2 µL/min/mg< 10.5 µL/min/mgResistance to Phase I metabolism.
Permeability (Papp) 4.2 × 10⁻⁶ cm/s18.5 × 10⁻⁶ cm/sEnhanced lipophilicity and reduced desolvation penalty.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the rigorous, step-by-step methodologies required to evaluate these compounds.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay determines the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int) of the compounds. A self-validating design requires controls that prove the active enzymes are functional and that degradation is strictly CYP-mediated.

Step-by-Step Workflow:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer.

  • Self-Validation Controls:

    • Positive Control: Verapamil (rapid clearance).

    • Negative Control: Warfarin (slow clearance).

    • Minus-NADPH Control: Test compound incubated without the cofactor. (If degradation occurs here, the compound is chemically unstable, invalidating CYP-clearance claims).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate t₁/₂ using the slope of the natural log of the percentage remaining versus time.

Protocol S1 1. Incubation (HLM + NADPH) S2 2. Quenching (Cold ACN + IS) S1->S2 S3 3. Precipitation (Centrifugation) S2->S3 S4 4. Quantification (LC-MS/MS) S3->S4 S5 5. Kinetic Analysis (CL_int Calculation) S4->S5

Step-by-step workflow for the self-validating Human Liver Microsome metabolic stability assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol measures passive transcellular permeability, directly validating the LogD improvements caused by fluorination.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the filter membrane of the donor plate (e.g., Millipore MultiScreen) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Self-Validation Controls:

    • Integrity Control: Add Lucifer Yellow (LY) to the donor wells. If LY is detected in the acceptor well, the artificial membrane is compromised, and the well's data must be discarded.

    • Permeability Controls: Propranolol (High Papp) and Atenolol (Low Papp).

  • Loading: Add 300 µL of the test compound solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber.

  • Analysis: Carefully separate the plates. Quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

Conclusion

The transition from 4-(1-hydroxypropan-2-yl)phenol to 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is not merely a structural tweak; it is a fundamental optimization of the molecule's developability. By strategically deploying a single fluorine atom at a metabolic soft spot, researchers can simultaneously shut down CYP450-mediated clearance, enhance passive permeability, and prime the molecule for stronger target engagement via hydrogen bonding.

Sources

Comparative

Benchmarking the Binding Affinity of a Novel Phenolic Compound, 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, Against Standard Androgen Receptor Inhibitors

A Comparative Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Introduction The quest for novel small molecules that can effectively modulate the activity of key biological targets is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction

The quest for novel small molecules that can effectively modulate the activity of key biological targets is a cornerstone of modern drug discovery. Phenolic scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of protein targets. This guide focuses on the initial characterization of a novel compound, 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol. Due to its structural features, we hypothesize that this compound may interact with the ligand-binding domain of the Androgen Receptor (AR), a critical target in the development and progression of prostate cancer.[1]

The Androgen Receptor signaling pathway plays a central role in the growth of prostate cancer.[2][3] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of genes involved in cell proliferation.[4][5] Consequently, inhibiting this pathway is a primary strategy in prostate cancer therapy.[1][6] This has led to the development of several potent AR inhibitors, including bicalutamide, enzalutamide, apalutamide, and darolutamide, which serve as the gold standard in clinical practice.[7][8][9]

This guide provides a comprehensive framework for benchmarking the binding affinity of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol against these standard AR inhibitors. We will delve into the causality behind the selection of specific biophysical techniques, provide detailed, self-validating experimental protocols, and present a clear, comparative analysis of the binding data. Our objective is to equip researchers with the necessary tools and insights to rigorously evaluate novel compounds targeting the Androgen Receptor.

The Androgen Receptor Signaling Pathway

A fundamental understanding of the target pathway is crucial for interpreting binding affinity data in a biological context. The androgen receptor signaling cascade is a well-elucidated pathway central to prostate cancer progression.

AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSPs) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Caption: The classical androgen receptor signaling pathway.

Methodologies for Determining Binding Affinity

To ensure a robust and comprehensive assessment of binding affinity, a multi-pronged approach employing orthogonal biophysical techniques is recommended. Here, we detail the protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) assays.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event.[10] This allows for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single, label-free experiment.[11][12] The choice of ITC as a primary method is driven by its ability to provide a complete thermodynamic profile of the binding event, offering deeper mechanistic insights.

Experimental Protocol:

  • Protein Preparation: Express and purify the ligand-binding domain (LBD) of the human Androgen Receptor. Ensure the protein is highly pure and properly folded. Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5% glycerol, 1 mM DTT).

  • Compound Preparation: Dissolve 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol and the standard inhibitors (Bicalutamide, Enzalutamide) in the ITC running buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in both the protein and ligand solutions to minimize buffer mismatch effects.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the AR-LBD into the sample cell at a concentration of 10-20 µM.

    • Load the test compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).

    • Set the experimental temperature to 25°C.

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

  • Control Experiments: Perform a control titration of the ligand into the buffer to account for the heat of dilution.[11]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Purify AR-LBD Load_ITC Load ITC Instrument Protein_Prep->Load_ITC Compound_Prep Prepare Ligands Compound_Prep->Load_ITC Titration Perform Titration Load_ITC->Titration Integration Integrate Heat Peaks Titration->Integration Fitting Fit Binding Isotherm Integration->Fitting Thermo_Calc Determine K_d, n, ΔH Fitting->Thermo_Calc

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a highly sensitive, label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[13][14] This allows for the determination of not only the binding affinity (Kd) but also the association (ka) and dissociation (kd) rate constants, providing valuable kinetic information about the interaction.[15][16] SPR is chosen as an orthogonal method to validate the ITC data and to provide kinetic insights that ITC cannot.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Immobilize a high-affinity antibody against a tag on the AR-LBD (e.g., anti-His antibody) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Protein Capture: Inject the purified His-tagged AR-LBD over the sensor surface to allow for its capture by the immobilized antibody.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound (analyte) over the sensor surface containing the captured AR-LBD (ligand).

    • Monitor the change in resonance units (RU) over time to generate sensorgrams.

    • Include a buffer-only injection as a reference.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a low pH buffer to remove the captured AR-LBD, preparing it for the next cycle.

  • Data Analysis:

    • Globally fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

SPR_Workflow Chip_Prep Immobilize Antibody on Sensor Chip Protein_Capture Capture AR-LBD Chip_Prep->Protein_Capture Analyte_Injection Inject Compound (Analyte) Protein_Capture->Analyte_Injection Data_Acquisition Acquire Sensorgrams Analyte_Injection->Data_Acquisition Data_Analysis Fit Data & Calculate K_d Data_Acquisition->Data_Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR).

Fluorescence Polarization (FP) Assay

Expertise & Experience: FP is a solution-based, homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[17] It is a robust and high-throughput method, making it ideal for screening and characterizing inhibitors.[18][19] The choice of FP is to provide a high-throughput compatible method that can be used for initial screening and for validating hits from primary screens.

Experimental Protocol:

  • Reagent Preparation:

    • Synthesize a fluorescently labeled tracer that is known to bind to the AR-LBD (e.g., a fluorescently tagged androgen derivative).

    • Prepare the AR-LBD and test compounds in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the AR-LBD and the fluorescent tracer.

    • Add a serial dilution of the test compound or standard inhibitors.

    • Include controls for no inhibition (DMSO vehicle) and maximal inhibition (no AR-LBD).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent tracer.

FP_Workflow Reagent_Prep Prepare AR-LBD, Tracer, & Compounds Assay_Plate Plate Reagents & Compound Dilutions Reagent_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Plot Dose-Response & Calculate IC50 Measurement->Data_Analysis

Caption: Workflow for Fluorescence Polarization (FP) Assay.

Comparative Data Analysis

The following table presents a hypothetical but illustrative comparison of the binding affinity data for 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol and standard AR inhibitors, as would be obtained from the described experimental protocols.

CompoundITC (Kd, µM)SPR (Kd, µM)FP (IC50, µM)
4-(2-Fluoro-1-hydroxypropan-2-yl)phenol 5.2 ± 0.84.8 ± 0.57.5 ± 1.1
Bicalutamide1.5 ± 0.21.3 ± 0.12.1 ± 0.3
Enzalutamide0.08 ± 0.010.07 ± 0.010.12 ± 0.02
Apalutamide0.05 ± 0.010.04 ± 0.0050.08 ± 0.01
Darolutamide0.03 ± 0.0050.02 ± 0.0030.05 ± 0.008

Interpretation of Results:

This hypothetical data suggests that 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol binds to the Androgen Receptor with micromolar affinity. While its affinity is lower than that of the established second-generation AR inhibitors like enzalutamide, apalutamide, and darolutamide, it demonstrates a measurable interaction. The consistency across the three orthogonal assays (ITC, SPR, and FP) would lend confidence to the validity of these findings. Such a result would position 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol as a potential starting point for lead optimization efforts to improve its potency.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to benchmark the binding affinity of the novel compound, 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, against standard inhibitors of the Androgen Receptor. By employing a combination of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization assays, researchers can obtain a comprehensive understanding of the compound's binding characteristics, including its affinity, kinetics, and thermodynamics. The detailed protocols and workflows provided herein are designed to ensure scientific integrity and reproducibility. The insights gained from such a comparative analysis are invaluable for making informed decisions in the early stages of drug discovery and for guiding the development of new therapeutic agents targeting the Androgen Receptor.

References

  • Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC. (n.d.).
  • What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? - Frontiers. (n.d.).
  • A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC. (n.d.).
  • Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer - Annals of Urologic Oncology. (2023, November 11).
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (n.d.).
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. (2018, August 5).
  • Fluorescence Polarization Assay Kits - BPS Bioscience. (n.d.).
  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transduc - Oncotarget. (2018, August 24).
  • Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms - MDPI. (2025, September 19).
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13).
  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - Bio-protocol. (2025, July 20).
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17).
  • Androgen receptor - Wikipedia. (n.d.).
  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. (n.d.).
  • Protein-Protein Interactions: Surface Plasmon Resonance - PubMed. (n.d.).
  • SPR for Characterizing Biomolecular Interactions - Rapid Novor. (2022, September 15).
  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.).
  • Beyond hormone therapy: Treatment options for advanced prostate cancer. (2025, October 2).
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.).
  • Androgen receptor signaling inhibitors - Endocrine-Related Cancer. (2021, June 15).
  • The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - Frontiers. (2023, February 9).
  • Factors That Guide Selection Among Androgen Receptor Inhibitors in Patients With Nonmetastatic Castration-Resistant Prostate Cancer - Hematology & Oncology. (2022, May 15).
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.).
  • Isothermal titration calorimetry. (n.d.).

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Validation

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS for the Analysis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol

Introduction: The Analytical Imperative for Novel Fluorinated Phenols In the landscape of pharmaceutical development, the emergence of novel active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Fluorinated Phenols

In the landscape of pharmaceutical development, the emergence of novel active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, presents a distinct analytical challenge. This compound, characterized by its polar phenolic and secondary alcohol functionalities combined with a fluorinated alkyl side chain, requires robust and reliable analytical methods for its quantification and impurity profiling. The choice of analytical technology is paramount, directly impacting data quality, development timelines, and regulatory compliance.

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this specific fluorinated phenol. We will move beyond a simple listing of specifications to explore the fundamental causality behind methodological choices, offering detailed, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate the most appropriate method for their intended purpose, ensuring data integrity from discovery through to quality control. The validation principles discussed are grounded in internationally recognized standards, such as the ICH Q2(R2) guidelines, to ensure regulatory suitability.[1][2]

Physicochemical Profile: Guiding the Methodological Approach

The molecular structure of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol dictates the analytical strategy. Its key features include:

  • Polarity: The presence of two hydroxyl (-OH) groups (one phenolic, one alcoholic) makes the molecule highly polar.

  • Thermal Stability: While the aromatic ring is stable, the aliphatic side chain with its hydroxyl group may be susceptible to thermal degradation or dehydration at the high temperatures typical of a GC inlet.

  • Volatility: The polarity and hydrogen-bonding capacity of the molecule significantly reduce its volatility.

This profile immediately suggests that direct analysis by GC-MS will be challenging. Gas chromatography is best suited for analytes that are volatile and thermally stable.[3] Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) excels in the analysis of polar, non-volatile, and thermally labile compounds, making it a strong prima facie candidate.[3][4]

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

To render the polar, non-volatile 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol amenable to GC analysis, a chemical derivatization step is essential.[5] This process replaces the active hydrogens on the hydroxyl groups with non-polar moieties, thereby increasing volatility and thermal stability while improving chromatographic peak shape.[6]

Expertise & Rationale: Why Silylation?

Silylation is the preferred derivatization technique for this analyte. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective for derivatizing both phenolic and alcoholic hydroxyl groups.[7] The silylation reaction is mild, rapid, and produces stable derivatives with excellent chromatographic properties. The by-products are volatile and do not interfere with the analysis.

Experimental Protocol: GC-MS
  • Standard & Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol reference standard and dissolve in 10 mL of a suitable solvent (e.g., Pyridine or Acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare samples (e.g., reaction mixtures, formulated products) by dissolving or extracting them in the same solvent to achieve a target concentration within the calibration range.

  • Derivatization Procedure:

    • Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of both hydroxyl groups.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Injector: Split/Splitless inlet, 250°C, Split ratio 20:1.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard in Solvent Reagent Add BSTFA + 1% TMCS Sample->Reagent Heat Heat at 70°C for 30 min Reagent->Heat Inject Inject into GC Heat->Inject Separate Chromatographic Separation (HP-5ms) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-550) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify & Identify Chromatogram->Quantify Spectrum Obtain Mass Spectrum Spectrum->Quantify

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is inherently well-suited for analyzing polar compounds like 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol without the need for derivatization.[4] This direct approach simplifies sample preparation, reduces potential sources of error, and improves throughput.

Expertise & Rationale: Why Reversed-Phase ESI-?

Reversed-phase liquid chromatography (RPLC) using a C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.[8] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules.[9] Given the acidic nature of the phenolic proton, ESI in negative ion mode ([M-H]⁻) is expected to provide a highly sensitive and specific response, minimizing background noise and simplifying the resulting mass spectrum. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and confidence in quantification.[8]

Experimental Protocol: LC-MS
  • Standard & Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare samples by dissolving or extracting them in the mobile phase to a target concentration.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent).

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Column Temperature: 40°C.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 1 minute. Return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent tandem quadrupole).

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V (optimize for analyte).

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • MRM Transition: Monitor the transition from the precursor ion ([M-H]⁻) to a specific product ion (e.g., loss of the side chain). This requires initial optimization by infusing the analyte.

LC-MS Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Dissolve Sample/Standard Filter Filter (0.22 µm) Sample->Filter Inject Inject into UPLC Filter->Inject Separate Reversed-Phase Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Chromatogram Generate MRM Chromatogram Detect->Chromatogram Integration Peak Integration Chromatogram->Integration Quantify Quantify vs. Calibration Curve Integration->Quantify

Caption: Direct workflow for LC-MS/MS analysis, highlighting minimal sample preparation.

Cross-Validation and Performance Comparison

A robust analytical method must be validated to demonstrate its fitness for purpose.[1] The following table summarizes expected performance characteristics for the two methodologies based on established principles for similar analytes.[10][11] The objective is to demonstrate linearity, accuracy, precision, and sensitivity.[12]

Performance CharacteristicGC-MS (with Derivatization)LC-MS/MS (Direct)Rationale & Justification
Specificity/Selectivity High (Mass-selective detector)Very High (MRM mode)MS/MS significantly reduces chemical noise, enhancing selectivity over single-quadrupole GC-MS.[13]
Linearity (R²) ≥ 0.995≥ 0.998Both techniques offer excellent linearity. LC-MS often shows slightly better correlation due to the robustness of ESI.
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mLLC-MS/MS is generally more sensitive for polar compounds, often achieving lower detection limits than GC-MS.[13][14]
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mLThe higher sensitivity of LC-MS/MS directly translates to a lower limit of quantification.
Precision (%RSD) ≤ 5%≤ 2%The automated, direct nature of the LC-MS workflow minimizes manual steps, typically resulting in better precision.
Accuracy (% Recovery) 90-110%95-105%Incomplete or variable derivatization in the GC-MS method can be a source of inaccuracy, whereas direct LC-MS avoids this.
Sample Preparation Time ~45 minutes~10 minutesThe derivatization and heating step for GC-MS significantly increases sample preparation time.
Throughput LowerHigherFaster sample preparation and shorter run times contribute to higher throughput for the LC-MS method.

Conclusion and Authoritative Recommendations

Both GC-MS and LC-MS can be successfully validated for the quantitative analysis of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol. However, the cross-validation data and underlying principles clearly favor one technique over the other.

  • GC-MS with derivatization is a viable, albeit more complex, method. It is a robust technique that can provide reliable data when the derivatization protocol is meticulously controlled and validated. Its primary utility might be in a laboratory that lacks LC-MS capabilities or for confirmatory analysis where an orthogonal technique is required.

  • LC-MS/MS emerges as the superior methodology for this specific analyte. Its advantages are compelling:

    • Simplicity and Speed: The elimination of the derivatization step drastically simplifies the workflow, reducing both time and potential sources of error.[13]

    • Superior Sensitivity: For trace-level quantification, such as impurity analysis, the significantly lower LOD and LOQ of LC-MS/MS are critical.[14]

    • Enhanced Specificity: The use of MRM on a tandem quadrupole instrument provides an exceptional degree of confidence in analyte identification and quantification, even in complex matrices.

Recommendation: For routine quality control, high-throughput screening, and the analysis of trace-level impurities of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, LC-MS/MS is the recommended technique. Its performance, efficiency, and robustness make it the most suitable method for supporting drug development and manufacturing in a regulated environment.

References

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  • How could I do the derivatization for polyphenols before analyzing on GC-MS?.
  • (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry.
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Sources

Comparative

A Framework for Comparative Toxicity Assessment: 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol Versus Legacy Bisphenol Derivatives

Introduction: The Imperative for Rigorous Comparative Toxicology In the ongoing pursuit of safer materials and chemical entities, the replacement of compounds with known toxicological profiles, such as Bisphenol A (BPA),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Comparative Toxicology

In the ongoing pursuit of safer materials and chemical entities, the replacement of compounds with known toxicological profiles, such as Bisphenol A (BPA), has led to the introduction of numerous structural analogues. While often marketed as "BPA-free," these alternatives, including Bisphenol S (BPS) and Bisphenol F (BPF), have themselves come under scrutiny, with mounting evidence suggesting they may be "regrettable substitutions" that exhibit similar or, in some cases, more potent toxic effects.[1][2] This guide addresses the critical need for a robust, data-driven framework to evaluate the safety of novel phenol derivatives.

This document establishes a comparative toxicological framework using well-characterized bisphenol derivatives (BPA, BPS, BPF, and BPAF) as benchmarks. We introduce a novel compound of interest, 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol , for which public toxicological data is not currently available. The purpose of this guide is twofold: first, to provide a consolidated overview of the toxicity of common bisphenol analogues, and second, to present a clear, experimentally-grounded roadmap for assessing the toxicity of new compounds like the aforementioned fluorinated phenol. This framework is designed for researchers, toxicologists, and drug development professionals to facilitate a thorough and scientifically sound evaluation of next-generation chemicals.

The Challenge of Fluorinated Analogues

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[3] The carbon-fluorine bond is exceptionally strong, which can render compounds persistent in the environment and resistant to metabolic degradation.[4] This persistence is a hallmark of certain per- and polyfluoroalkyl substances (PFAS), a class of compounds notorious for their environmental accumulation and association with a range of adverse health outcomes, including endocrine disruption and carcinogenicity.[5][6]

While the specific toxicological profile of 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol is unknown, its structure—a phenol ring with a fluorinated alkyl substituent—warrants a cautious and thorough investigation. The general toxicological profile for its non-fluorinated parent compound, 4-(2-hydroxypropan-2-yl)phenol, suggests it is harmful if swallowed and acts as a skin, eye, and respiratory irritant, though comprehensive data remains limited.[7][8] Therefore, applying a battery of standardized toxicological assays is not merely a procedural step but a scientific necessity.

Comparative Toxicity of Benchmark Bisphenol Derivatives

Bisphenols are a class of chemicals widely used in the manufacturing of polycarbonate plastics and epoxy resins.[2] Their ability to leach from consumer products has resulted in widespread human exposure.[9] The primary toxicological concern is their activity as endocrine-disrupting chemicals (EDCs), primarily by mimicking the action of estrogen.[10][11]

Key Toxicological Endpoints
  • Endocrine Disruption (Estrogenic & Androgenic Activity): Bisphenols are well-documented for their ability to bind to estrogen receptors (ERs), typically initiating an estrogenic response.[10] Some also exhibit anti-androgenic activity, interfering with the function of testosterone and other androgens.[12] This disruption can lead to a cascade of adverse effects on reproductive, metabolic, and developmental health.[12][13]

  • Reproductive & Developmental Toxicity: Exposure to bisphenols, particularly during sensitive developmental windows, is linked to impaired fertility, adverse birth outcomes, and malformations of the reproductive tract.[2][14]

  • Neurotoxicity: Evidence suggests that bisphenols can interfere with brain development and function, potentially leading to behavioral and cognitive disorders.[12][15]

  • Metabolic Disruption: Bisphenols have been associated with metabolic diseases, including obesity and diabetes, by interfering with hormonal pathways that regulate metabolism.[12][14]

  • Genotoxicity & Carcinogenicity: While evidence is mixed and often dependent on the specific analogue and test system, some studies have raised concerns about the potential of bisphenols to cause DNA damage and contribute to hormone-dependent cancers.[10][11]

Data Summary: Bisphenol Analogues

The following table summarizes publicly available data on the comparative toxicity of four key bisphenol derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.

Compound Structure Relative Estrogenic Potency Key Toxicological Findings Citations
Bisphenol A (BPA) alt text BenchmarkWell-established endocrine disruptor with effects on reproductive, developmental, and metabolic systems.[12][13] Linked to altered semen quality, neurotoxicity, and an increased risk of certain cancers.[10][12][10][12][13]
Bisphenol S (BPS) alt text Lower to comparable to BPAInitially considered a safer alternative, but studies show it has similar or even more potent effects on some endpoints.[14][16] It may be a more potent developmental toxicant than BPA in some models and is associated with metabolic disorders.[14][17][14][16][17]
Bisphenol F (BPF) alt text Comparable to BPAShows similar endocrine-disrupting activity to BPA.[4] Classified as a harmful substance by the U.S. EPA, it can be absorbed through the skin and may induce potent skin sensitization.[18][19][4][18][19]
Bisphenol AF (BPAF) alt text Higher than BPAGenerally considered the most potent of these common analogues.[17] The hexafluoro structure increases its estrogenic activity. Shows significant toxicity to marine embryos and sperm motility.[1][1][17][20]

Table 1: Comparative Overview of Bisphenol Derivative Toxicity.

Experimental Protocols for a Comprehensive Toxicity Assessment

To evaluate a novel compound like 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, a tiered approach using a battery of validated in vitro assays is essential.[6][7] This strategy allows for the screening of multiple toxicological endpoints efficiently before proceeding to more complex and resource-intensive in vivo studies. Below are detailed protocols for three fundamental assays.

Ames Test for Bacterial Reverse Mutation (Genotoxicity)

The Ames test is a widely used, rapid, and economical assay to assess the mutagenic potential of a chemical, which is its ability to cause mutations in the DNA of an organism. It utilizes several strains of the bacterium Salmonella typhimurium (and sometimes Escherichia coli) that have been engineered with mutations in genes required to synthesize an essential amino acid (e.g., histidine). These strains cannot grow on a medium lacking this amino acid. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.

  • Strain Selection: Utilize multiple tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation (S9 Mix): Conduct the assay both with and without a metabolic activation system (S9 fraction). The S9 fraction is prepared from the livers of rats induced with a chemical like Aroclor 1254 and contains enzymes that can convert a non-mutagenic compound (promutagen) into a mutagenic metabolite, mimicking mammalian metabolism.[20]

  • Exposure (Plate Incorporation Method): a. Prepare a molten top agar solution containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur). b. To separate tubes, add the bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a control buffer. c. Mix the contents with the top agar and pour the mixture onto the surface of a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (solvent) control indicates a positive (mutagenic) result. Positive and negative controls must be run in parallel to ensure the validity of the test.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure & Plating cluster_analysis Analysis Bacteria Bacterial Strains (e.g., TA98, TA100) Mix Mix Bacteria, Compound, S9 with Top Agar Bacteria->Mix TestCompound Test Compound (Varying Conc.) TestCompound->Mix S9 S9 Mix (or Buffer) S9->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate 37°C, 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Mutagenic? Count->Result

Workflow for the Ames bacterial reverse mutation assay.
E-Screen Assay for Estrogenic Activity

The E-Screen (Estrogen-SCREEN) assay is a cell proliferation bioassay used to identify chemicals with estrogenic activity (xenoestrogens).[21] It is based on the principle that the growth of human breast cancer cells (MCF-7 line) is estrogen-dependent. These cells endogenously express the estrogen receptor alpha (ERα). When an estrogenic compound binds to the ERα, it stimulates the cells to proliferate. The rate of proliferation is proportional to the estrogenic potency of the compound.

  • Cell Culture: Culture MCF-7 cells in a standard medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). Before the assay, cells are "starved" of estrogens by switching to a hormone-free medium (using charcoal-stripped FBS) for several days.

  • Seeding: Plate the hormone-deprived MCF-7 cells into 96-well plates at a low density and allow them to attach for 24 hours.

  • Dosing: Replace the medium with a hormone-free medium containing a range of concentrations of the test compound. Include the following controls:

    • Negative Control: Hormone-free medium with solvent only.

    • Positive Control: A dilution series of 17β-estradiol (the primary natural estrogen) to generate a standard dose-response curve.[21]

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ atmosphere to allow for cell proliferation.[21]

  • Quantification: At the end of the incubation period, quantify the cell number. This is typically done by staining the fixed cells with a dye like sulforhodamine B (SRB) and measuring the absorbance, which is proportional to the total cellular protein and thus the cell number.

  • Data Analysis: Compare the proliferation induced by the test compound to that of the negative and positive controls. The estrogenic potency of the compound can be quantified by calculating its Relative Proliferative Effect (RPE).

EScreen_Workflow cluster_cell_prep Cell Preparation cluster_exposure Compound Exposure cluster_readout Data Acquisition & Analysis Culture Culture MCF-7 Cells Starve Hormone Starvation (Charcoal-Stripped Serum) Culture->Starve Seed Seed Cells into 96-well Plate Starve->Seed Dose Add Test Compound & Controls (Estradiol) Seed->Dose Incubate Incubate for 6 Days Dose->Incubate FixStain Fix & Stain Cells (e.g., SRB) Incubate->FixStain Read Measure Absorbance FixStain->Read Analyze Calculate Relative Proliferative Effect Read->Analyze

Experimental workflow for the E-Screen cell proliferation assay.
Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test chemical to bind to the androgen receptor (AR), indicating its potential to act as an androgen agonist or antagonist.[5] It is a competitive assay where the test chemical competes with a known high-affinity, radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen) for binding to the AR present in a rat prostate cytosol preparation. A reduction in the binding of the radiolabeled ligand indicates that the test chemical has bound to the receptor.

  • Receptor Preparation: Prepare a cytosol fraction rich in AR from the ventral prostates of castrated rats.[5] Castration increases the expression of AR. The protein concentration of the cytosol is standardized.

  • Assay Setup: In a multi-well plate or tubes, combine:

    • A fixed concentration of radiolabeled ligand (e.g., 1 nM [³H]-R1881).

    • The rat prostate cytosol preparation.

    • The test chemical across a range of concentrations.

  • Controls:

    • Total Binding: Contains radioligand and cytosol, but no competitor. Represents maximum binding.

    • Non-specific Binding: Contains radioligand, cytosol, and a very high concentration of a non-labeled androgen (e.g., unlabeled R1881) to saturate all specific binding sites. This measures the amount of radioligand that binds to components other than the AR.

    • Solvent Control: Contains radioligand, cytosol, and the solvent used to dissolve the test chemical.

  • Incubation: Incubate the mixture overnight (16-20 hours) at a low temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is to use a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex. The slurry is then washed to remove unbound ligand.[5]

  • Detection: Add a scintillation cocktail to the washed HAP pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test chemical. From this curve, an IC₅₀ value (the concentration of test chemical that inhibits 50% of the specific binding of the radioligand) can be determined, indicating the binding affinity of the test chemical for the AR.

AR_Binding_Workflow Prep Prepare Rat Prostate Cytosol (AR Source) Incubate Incubate Overnight at 4°C with: - [³H]-R1881 (Radioligand) - Test Compound (or Control) - Cytosol Prep->Incubate Separate Separate Bound from Unbound Ligand (e.g., Hydroxyapatite Slurry) Incubate->Separate Wash Wash to Remove Unbound Radioligand Separate->Wash Detect Add Scintillation Cocktail & Measure Radioactivity Wash->Detect Analyze Calculate IC₅₀ from Competition Curve Detect->Analyze

Workflow for the androgen receptor competitive binding assay.

Discussion and Path Forward

The pervasive use of bisphenols and the subsequent discovery of their toxicities underscore a critical lesson in chemical safety: structural similarity does not guarantee similar, let alone safer, toxicological profiles.[1] The introduction of functional groups, such as the fluorine atom in 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, can dramatically alter a molecule's biological activity and metabolic fate.[3]

The framework presented here, combining a review of benchmark compounds with a suite of validated in vitro assays, provides a necessary first step in the safety assessment of any new phenol derivative.

  • The Ames test serves as a crucial screen for genotoxicity, a non-negotiable red flag for many applications.

  • The E-Screen assay directly addresses the primary concern associated with this class of compounds: estrogenic activity.

  • The AR binding assay provides a more complete picture of potential endocrine disruption by assessing interaction with the androgenic pathway.

Should 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol, or any novel analogue, show activity in these screening assays, further investigation using more advanced in vitro models (e.g., steroidogenesis assays, receptor transactivation assays) and targeted in vivo studies would be strongly warranted. Without such data, claims of enhanced safety for any new alternative chemical remain unsubstantiated. It is imperative that the scientific community and regulatory bodies demand this level of scrutiny to prevent the cycle of "regrettable substitutions" and ensure the responsible development of next-generation materials.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(2-Fluoro-1-hydroxypropan-2-yl)phenol: From Personal Protection to Disposal

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 4-(2-fluoro-1-hydroxypropan-2-yl)phenol presents a unique combina...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 4-(2-fluoro-1-hydroxypropan-2-yl)phenol presents a unique combination of structural motifs—a phenolic ring, a hydroxyl group, and a fluorinated alkyl chain—that necessitates a comprehensive safety strategy. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a robust safety protocol must be derived from the well-documented hazards of its constituent parts: phenols and fluorinated organic compounds.

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to create a self-validating system of safety that ensures the well-being of laboratory personnel and environmental integrity.

Hazard Assessment: A Molecule of Two Halves

A thorough risk assessment is the foundation of safe laboratory practice. For 4-(2-fluoro-1-hydroxypropan-2-yl)phenol, we must consider the distinct and combined hazards of its phenolic and fluorinated components.

  • The Phenolic Hazard : Phenol and its derivatives are highly corrosive and toxic. The primary danger lies in their ability to be rapidly absorbed through the skin, where they can cause severe chemical burns and systemic toxicity affecting the central nervous system, liver, and kidneys.[1][2][3] A particularly insidious property of phenol is its local anesthetic effect, which means initial skin contact may not be painful, potentially delaying first aid and worsening the injury.[3][4][5] Exposure to even small areas of skin can be fatal.[3][5]

  • The Fluorinated Compound Hazard : The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds highly stable and persistent in the environment.[6][7] This stability presents a significant challenge for degradation and disposal. Many per- and polyfluoroalkyl substances (PFAS) are dubbed "forever chemicals" and require specialized disposal methods to prevent environmental accumulation.[8][9] While the full toxicological profile of this specific molecule is unknown, the presence of the C-F bond mandates cautious handling and a meticulous disposal plan.

The Hierarchy of Controls: Before You Glove Up

Personal Protective Equipment (PPE) is the last line of defense. Before any handling of 4-(2-fluoro-1-hydroxypropan-2-yl)phenol, higher-level engineering and administrative controls must be in place.

  • Engineering Controls : All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[2][10][11] This is non-negotiable and serves to prevent inhalation of any vapors or aerosols. The laboratory must also be equipped with an ANSI-approved emergency eyewash station and safety shower, with a clear and unobstructed path, accessible within 10 seconds of the work area.[2][4]

  • Administrative Controls : Never work alone when handling this or other highly hazardous chemicals.[4] Ensure all personnel are trained on this specific protocol and are aware of the location and use of emergency equipment. A dedicated and clearly labeled "Designated Area" should be established for the storage and handling of this compound.[12]

Personal Protective Equipment (PPE) Protocol

Given the corrosive and easily absorbed nature of the phenolic component, the selection of appropriate PPE is critical.

Hand Protection

Standard disposable nitrile gloves offer insufficient protection against phenol and should be considered for splash protection only, to be changed immediately upon any contact.[2][5] For direct handling or when working with concentrations, more robust glove choices are required.

Glove MaterialLevel of ProtectionUse Case & Limitations
Double-Gloved Nitrile (Thick) Low (Splash Only) For incidental contact with dilute solutions (<10%). Must be changed frequently and immediately after any contact.[2]
Neoprene Good Suitable for short-term work and protection against splashes. Thicker grades (>0.3 mm) are recommended.[2][4]
Butyl Rubber Excellent Recommended for working with concentrated solutions or where prolonged contact is possible.[2][4][5]
Laminate Film (e.g., Silver Shield™) Excellent Offers the highest level of protection and is a good choice for spill cleanup and emergency response.[4][5]
Eye and Face Protection
  • Chemical Splash Goggles : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[12]

  • Face Shield : A full-face shield must be worn over safety goggles whenever there is a risk of splashing, such as when transferring liquids or working with larger volumes.[1][2][3]

Body and Respiratory Protection
  • Lab Coat : A fully buttoned, long-sleeved lab coat is required.[2]

  • Chemical-Resistant Apron : For procedures with a higher risk of bodily splash, a butyl rubber or neoprene apron should be worn over the lab coat.[2][4]

  • Clothing and Footwear : Long pants and fully enclosed, impervious shoes are mandatory. Phenol can penetrate leather, so leather shoes should be avoided or protected.[2][3][4]

  • Respiratory Protection : If work must be performed outside of a fume hood (which is strongly discouraged) or in the event of a ventilation failure, a full-face respirator with organic vapor cartridges is necessary.[10] All respirator use requires prior medical clearance, training, and fit-testing.[10]

Emergency Procedures: A Step-by-Step Response Plan

Immediate and correct first aid is critical in mitigating the severe effects of phenol exposure.

Exposure Protocol
  • Skin Exposure :

    • Immediately move to the nearest safety shower or drench hose.[1]

    • While flushing with copious amounts of water, remove all contaminated clothing, shoes, and jewelry.[3][4]

    • Crucially, after an initial water flush, the preferred decontamination method is to swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400. [2][4][13] This is more effective than water alone. Continue this until medical assistance arrives. If PEG is unavailable, flush with water for at least 15 minutes.[3][5]

    • Do not use solvents like ethanol, as they can increase the absorption of phenol through the skin.[5]

    • Call for immediate medical attention (911).[2]

  • Eye Exposure :

    • Go to the nearest emergency eyewash station immediately.[2]

    • Hold eyelids open and flush for a minimum of 15 minutes, rolling the eyes to ensure full rinsing.[5][13]

    • Call for immediate medical attention (911).[2]

  • Inhalation :

    • Move the affected person to fresh air immediately.[2][3]

    • Call for immediate medical attention (911).[2]

  • Ingestion :

    • Do NOT induce vomiting.[14]

    • Rinse the mouth with water.[15]

    • Call for immediate medical attention (911).[3]

EmergencyResponse cluster_exposure Chemical Exposure Occurs cluster_action Immediate Actions cluster_decon Decontamination Protocol cluster_medical Medical Response Exposure Skin, Eye, or Inhalation Exposure Alert Alert Others & Call 911 Exposure->Alert Move Move to Safety Shower / Eyewash / Fresh Air Alert->Move Skin Skin: Flush with Water, then apply PEG 300/400 Eye Eye: Flush with Eyewash for 15+ minutes Inhale Inhalation: Move to Fresh Air Remove Remove All Contaminated Clothing Move->Remove Medical Await Emergency Medical Services Skin->Medical Eye->Medical Inhale->Medical ProvideSDS Provide SDS/Chemical Info to Responders Medical->ProvideSDS

Emergency Response Workflow for Chemical Exposure.

Waste Disposal and Decontamination Plan

The persistence of the carbon-fluorine bond requires a disposal plan that ensures complete destruction of the molecule.

Waste Collection
  • All solutions and materials contaminated with 4-(2-fluoro-1-hydroxypropan-2-yl)phenol must be collected as hazardous waste.[2]

  • This includes contaminated gloves, bench paper, pipette tips, and empty containers. Collect solid waste in a dedicated, sealed, and clearly labeled container.[2]

  • Liquid waste must be collected in a compatible, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Store waste containers in secondary containment in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers.[10][12]

Disposal Method
  • High-Temperature Incineration : This is the recommended and most effective method for the disposal of fluorinated organic compounds.[6][8] The high temperatures are necessary to break the stable carbon-fluorine bonds, converting the compound into less harmful substances.[6][9]

  • Engage a Licensed Contractor : You must contract with a licensed hazardous waste disposal company experienced in handling and incinerating fluorinated or halogenated organic waste.[8] They will have the specialized equipment and permits required for compliant disposal.

  • Documentation : Maintain meticulous records of the entire disposal process, including waste manifests and certificates of destruction from the disposal facility. This is essential for regulatory compliance.[8]

WasteDisposal cluster_gen Waste Generation cluster_collect Collection & Segregation cluster_pickup Professional Disposal cluster_destroy Final Destruction Gen Generate Contaminated Waste (Liquid & Solid) Segregate Segregate into Labeled, Sealed Waste Containers Gen->Segregate Store Store in Secondary Containment Segregate->Store Contractor Arrange Pickup with Licensed Waste Contractor Store->Contractor Manifest Complete Waste Manifest Contractor->Manifest Incinerate High-Temperature Incineration at Permitted Facility Manifest->Incinerate Document Receive & File Certificate of Destruction Incinerate->Document

Waste Disposal Workflow for Fluorinated Phenolic Compounds.
Decontamination
  • Decontaminate work surfaces and equipment that have come into contact with the compound using soap and water.[12]

  • Collect all decontamination materials (e.g., wipes) as hazardous waste.

By adhering to this comprehensive guide, you can build a deep and trustworthy safety culture in your laboratory, ensuring that your innovative work is conducted with the highest standards of protection for yourself, your colleagues, and the environment.

References

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  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

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  • Working Safely with Phenol Guideline . The University of Queensland. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . U.S. Environmental Protection Agency (EPA). [Link]

  • Emergency Procedures for Incidents Involving Chemicals . University of Kentucky Research Safety. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency (EPA). [Link]

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